Product packaging for Methyl anthranilate-13C6(Cat. No.:)

Methyl anthranilate-13C6

Cat. No.: B15142246
M. Wt: 157.12 g/mol
InChI Key: VAMXMNNIEUEQDV-WBJZHHNVSA-N
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Description

Methyl anthranilate-13C6 is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B15142246 Methyl anthranilate-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

VAMXMNNIEUEQDV-WBJZHHNVSA-N

Isomeric SMILES

COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1N

Canonical SMILES

COC(=O)C1=CC=CC=C1N

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity and Analysis of Methyl Anthranilate-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Methyl anthranilate-13C6, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the typical isotopic purity, the analytical methods for its determination, and relevant biochemical pathways.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. While the exact isotopic enrichment can vary slightly between production batches and suppliers, it generally falls within a well-defined range. The primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterTypical SpecificationAnalytical Method(s)Notes
Isotopic Purity (¹³C) ≥ 98% HRMS, NMRThe abundance of the M+6 isotopologue is measured relative to all other isotopologues. Reputable suppliers like Cambridge Isotope Laboratories often provide compounds with enrichment in the 98-99% range for ¹³C.
Chemical Purity ≥ 98%HPLC, GC-MSAssessed by chromatographic methods to determine the percentage of the desired compound relative to any chemical impurities.

Note: The final isotopic purity of a synthesized labeled compound can be influenced by the isotopic enrichment of the starting materials. For instance, research has shown that a ¹³C₆-labeled compound synthesized from a starting material with 99+% ¹³C enrichment can result in a final product with an isotopic purity of approximately 96.7%.[1]

Experimental Protocols

The determination of isotopic purity is a critical quality control step. The following are detailed methodologies for the key experiments used to characterize this compound.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of ¹³C in this compound by measuring the relative abundance of its isotopologues.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

  • Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in a positive ion mode, focusing on the m/z range corresponding to the molecular ion of this compound.

  • Data Processing: The isotopic cluster of the molecular ion is analyzed. The theoretical mass of the unlabeled methyl anthranilate (C₈H₉NO₂) is 151.0633 g/mol . For this compound (C₂¹³C₆H₉NO₂), the monoisotopic mass is expected to be approximately 157.0835 g/mol . The isotopic purity is calculated by comparing the integrated peak area of the M+6 ion (all six carbons in the benzene ring are ¹³C) to the sum of the integrated peak areas of all isotopic peaks (M, M+1, M+2, etc.).

Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the ¹³C labels, and to provide a semi-quantitative assessment of isotopic enrichment.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis:

    • ¹H NMR: A standard proton NMR spectrum is acquired. The absence of significant signals in the aromatic region corresponding to ¹²C-bound protons confirms high isotopic enrichment. The splitting patterns of the remaining protons can also provide information about the adjacent ¹³C atoms.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The spectrum will show intense signals for the six labeled carbon atoms in the aromatic ring. The absence or very low intensity of signals corresponding to unlabeled carbons confirms high isotopic purity.

  • Data Processing: The chemical shifts and coupling constants are analyzed to confirm the structure of this compound. The relative integrals of the ¹³C signals compared to any residual ¹²C signals can be used to estimate the isotopic enrichment.

Visualizations

Synthesis Workflow

The synthesis of this compound typically involves the esterification of ¹³C₆-labeled anthranilic acid with methanol. The labeled anthranilic acid is often synthesized from ¹³C₆-benzene or ¹³C₆-aniline. The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G start ¹³C₆-Aniline (Starting Material) step1 Diazotization & Sandmeyer Reaction start->step1 intermediate ¹³C₆-Anthranilic Acid step1->intermediate step2 Fischer Esterification (Methanol, Acid Catalyst) intermediate->step2 product Crude Methyl Anthranilate-¹³C₆ step2->product purification Purification (e.g., Chromatography) product->purification final_product Pure Methyl Anthranilate-¹³C₆ purification->final_product qc Quality Control (HRMS, NMR) final_product->qc

A generalized workflow for the synthesis of this compound.
Signaling Pathway: Regulation of Melanogenesis

Recent studies have shown that methyl anthranilate can influence cellular signaling pathways. Specifically, it has been demonstrated to downregulate the production of melanin by suppressing the cyclic AMP (cAMP) signaling pathway in melanocytes. This pathway is a key regulator of melanogenesis.

G ma Methyl Anthranilate ac Adenylate Cyclase ma->ac Inhibition camp cAMP ac->camp Activation pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Activation mitf MITF creb->mitf Upregulation melanogenesis Melanogenesis (Melanin Production) mitf->melanogenesis Activation

Methyl anthranilate inhibits adenylate cyclase, reducing cAMP levels and downregulating melanogenesis.

References

A Technical Guide to the Chemical Stability of Methyl Anthranilate-¹³C₆ in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical stability of Methyl anthranilate-¹³C₆ in solution. While specific stability data for the ¹³C₆-labeled compound is not extensively published, this guide synthesizes information on the stability of unlabeled Methyl anthranilate and established principles of stability testing for isotopically labeled compounds. The information herein is intended to guide researchers in handling, storing, and conducting stability assessments of Methyl anthranilate-¹³C₆.

Introduction to Methyl Anthranilate-¹³C₆

Methyl anthranilate is an ester of anthranilic acid, naturally occurring in various fruits and essential oils, and is widely used as a fragrance and flavor agent. The ¹³C₆-labeled version, where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13, serves as an invaluable internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetics and metabolism studies. The chemical behavior of an isotopically labeled compound is expected to be nearly identical to its unlabeled counterpart; however, rigorous stability assessment is crucial for ensuring data accuracy and integrity in regulated studies.

Chemical Stability Profile

The stability of Methyl anthranilate is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The product is generally stable under standard ambient conditions (room temperature)[1][2].

Key Stability Considerations:

  • Light Sensitivity: Methyl anthranilate is sensitive to light.[1][3][4] Prolonged exposure can lead to degradation. It is recommended to store the compound and its solutions in amber vials or otherwise protected from light.

  • pH Sensitivity: As an ester, Methyl anthranilate is susceptible to hydrolysis under both acidic and basic conditions.[5] Alkaline hydrolysis, also known as saponification, is typically faster and proceeds to completion, yielding anthranilic acid and methanol.[5] Acid-catalyzed hydrolysis is an equilibrium reaction.[5]

  • Thermal Stability: The compound is stable at ambient temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of other stress factors like moisture or reactive chemicals.[4]

  • Oxidative Stability: Methyl anthranilate is incompatible with strong oxidizing agents.[4][6] Contact with such agents can lead to oxidative degradation.

  • Incompatible Materials: The compound may react violently with acids, bases, acid anhydrides, and acid chlorides.[3]

Summary of Unlabeled Methyl Anthranilate Stability Data
ParameterConditionStability ProfileReference(s)
Storage Cool, dry, well-ventilated placeStable under normal temperatures and pressures.[4]
Light Exposure Direct sunlight or UV lightLight sensitive; degradation may occur.[1][3][4][1][3][4]
pH Acidic conditions (e.g., 0.1N HCl)Susceptible to hydrolysis.[7]
pH Basic conditions (e.g., 0.1N NaOH)Susceptible to hydrolysis (saponification).[7][7]
Temperature Elevated temperatures (e.g., >40°C)Degradation may be accelerated.[4][4]
Oxidation Presence of oxidizing agents (e.g., H₂O₂)Incompatible; oxidative degradation can occur.[4][6][4][6]
Incompatibilities Strong acids, bases, acid anhydridesViolent reactions possible.[1][1]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Methyl anthranilate-¹³C₆ in solution involves forced degradation studies and the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to establish the specificity of the analytical method.[8] The goal is to achieve a target degradation of 5-20%.[9][10]

Objective: To evaluate the stability of Methyl anthranilate-¹³C₆ under various stress conditions.

Materials and Reagents:

  • Methyl anthranilate-¹³C₆ reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl anthranilate-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Store at 60°C for a specified time (e.g., 24 hours).[7]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Store at room temperature for a specified time (e.g., 4 hours).[7]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a specified time (e.g., 24 hours).[7]

    • Thermal Degradation: Expose a solid sample and a solution sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

  • Sample Preparation for Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Samples: Prepare unstressed control samples by diluting the stock solution to the same concentration as the stressed samples.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[6]

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 254 nm and 335 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for conducting a stability study of Methyl anthranilate-¹³C₆.

Stability_Study_Workflow cluster_stress start Start: Stability Study of Methyl Anthranilate-¹³C₆ prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock stress_testing Forced Degradation (Stress Testing) prep_stock->stress_testing acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (80°C) photo Photolytic Stress (ICH Q1B) sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Stability-Indicating HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis: - Peak Purity - Assay of Parent Compound - Quantitation of Degradants - Mass Balance Calculation hplc_analysis->data_analysis report Generate Stability Report data_analysis->report conclusion Determine Storage Conditions and Retest Period/Shelf-life report->conclusion

References

In-Depth Technical Guide: Synthesis and Purification of Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for Methyl anthranilate-¹³C₆, a stable isotope-labeled compound crucial for a variety of applications in scientific research and drug development, including its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of Methyl Anthranilate-¹³C₆ via Fischer Esterification

The most direct and widely employed method for the synthesis of Methyl anthranilate-¹³C₆ is the Fischer esterification of commercially available Anthranilic acid-¹³C₆ with methanol in the presence of a strong acid catalyst.

Reaction Principle

The synthesis involves the reaction of the carboxylic acid group of Anthranilic acid-¹³C₆ with methanol to form the corresponding methyl ester. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and is typically driven to completion by using an excess of methanol, which also serves as the solvent.

Experimental Protocol

The following protocol is a standard laboratory procedure for the Fischer esterification of anthranilic acid, adapted for the synthesis of the ¹³C₆-labeled analogue.

Materials:

  • Anthranilic acid-¹³C₆ (99% isotopic purity)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve Anthranilic acid-¹³C₆ in an excess of anhydrous methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude Methyl anthranilate-¹³C₆.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of Methyl Anthranilate-¹³C₆ cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Anthranilic acid-¹³C₆ D Reflux (4-6 hours) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Neutralization (NaHCO₃) D->E F Extraction (Diethyl ether) E->F G Washing (Brine) F->G H Drying (Na₂SO₄) G->H I Solvent Evaporation H->I J Crude Methyl anthranilate-¹³C₆ I->J

Caption: Fischer Esterification Workflow.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of methyl anthranilate via Fischer esterification. The values are based on literature for the unlabeled compound and are expected to be comparable for the ¹³C₆-labeled analogue.

ParameterValueReference
Starting MaterialAnthranilic acid-¹³C₆Commercial sources (e.g., Cambridge Isotope Laboratories)
Reactant Ratio (Methanol)>10 equivalentsGeneral Fischer Esterification Principles
CatalystH₂SO₄ (catalytic)[1][2]
Reaction Time4 - 6 hours[2]
Reaction TemperatureReflux (approx. 65 °C)[2]
Expected Yield (Crude) > 90% [1]

Purification of Methyl Anthranilate-¹³C₆

Purification of the crude Methyl anthranilate-¹³C₆ is essential to remove unreacted starting materials, by-products, and residual solvent. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Purification Methods

Several methods can be employed for the purification of Methyl anthranilate-¹³C₆:

  • Acid-Base Extraction: This method is effective for removing unreacted anthranilic acid. The crude product is dissolved in an organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate). The basic wash deprotonates the carboxylic acid of the unreacted anthranilic acid, making it water-soluble and thus separating it from the ester which remains in the organic phase.[3]

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar methyl anthranilate from more polar impurities.[3]

  • Distillation: On a larger scale, vacuum distillation can be an effective purification method.[2] However, for small-scale syntheses of expensive labeled compounds, this method may lead to significant product loss.

  • Recrystallization: Methyl anthranilate is a solid at room temperature (melting point 24 °C), and recrystallization from a suitable solvent can be used for purification.[3]

Experimental Protocol: Purification by Acid-Base Extraction and Column Chromatography

Materials:

  • Crude Methyl anthranilate-¹³C₆

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid-Base Extraction: a. Dissolve the crude Methyl anthranilate-¹³C₆ in diethyl ether. b. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted Anthranilic acid-¹³C₆. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Dissolve the product from the acid-base extraction in a minimal amount of the eluent. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexane. e. Collect the fractions containing the pure product (monitor by TLC). f. Combine the pure fractions and remove the solvent under reduced pressure to yield pure Methyl anthranilate-¹³C₆.

Purification Workflow Diagram

Purification_Workflow Purification of Methyl Anthranilate-¹³C₆ cluster_start Starting Material cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_final Final Product A Crude Methyl anthranilate-¹³C₆ B Dissolve in Diethyl Ether A->B C Wash with NaHCO₃ B->C D Wash with Brine C->D E Dry and Concentrate D->E F Prepare Silica Column E->F G Load Sample F->G H Elute with Hexane/Ethyl Acetate G->H I Collect and Combine Fractions H->I J Pure Methyl anthranilate-¹³C₆ I->J

Caption: Purification Workflow.

Quantitative Data for Purification

The following table provides expected quantitative data for the purification of Methyl anthranilate-¹³C₆.

ParameterValueReference
Purity after Extraction > 95% [3]
Purity after Chromatography > 99% [3]
Overall Yield (after purification) 70 - 85% [4]
Physical State Solid at room temperature[3]
Melting Point 24 °C[3]

Characterization

The identity and purity of the synthesized Methyl anthranilate-¹³C₆ should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule and the incorporation of the ¹³C₆ label.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the chemical purity of the final compound.

This guide provides a comprehensive framework for the successful synthesis and purification of Methyl anthranilate-¹³C₆. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

A Technical Guide to Commercially Available Methyl Anthranilate-13C6 Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides an in-depth overview of commercially available Methyl anthranilate-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in various analytical applications. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable analytical standards.

Properties and Applications of this compound

Methyl anthranilate is an ester of anthranilic acid, naturally occurring in concord grapes and other plants, and is widely used as a flavoring agent and bird repellent. Its isotopically labeled counterpart, this compound, serves as an ideal internal standard for quantification studies using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The six 13C atoms in the benzene ring provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures that the standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Commercial Availability

Several suppliers offer this compound for research and analytical purposes. While detailed specifications such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes the commercially available information.

SupplierProduct NameCatalog NumberMolecular FormulaAdditional Information
ClearsynthMethyl Anthranilate-[13C6]CS-I-00525C2(13C)6H9NO2Used as an analytical standard for HPLC and in R&D of drugs.[1]
Arctom ScientificThis compoundHH151062C2(13C)6H5NO2Soluble in DMSO (10 mM).[2]
IsoSciences (via Shenzhen Deborn Bio)Methyl Anthranilate-[13C6]15161Not specifiedAvailable in 1mg, 2mg, 5mg, and 10mg formats.[3]
Biotech Hub AfricaThis compoundNot specifiedNot specifiedProduct listed under their chemicals A-Z category.[4]

Note: Researchers should always consult the supplier's Certificate of Analysis for detailed quantitative data, including chemical purity and isotopic enrichment, before use.

Expected Quantitative Data

For use as an internal standard in quantitative analysis, certain parameters are critical. The following table outlines the typical specifications expected for a high-quality this compound standard.

ParameterTypical SpecificationImportance
Chemical Purity >98%Ensures that the standard is free from other chemical entities that could interfere with the analysis.
Isotopic Enrichment >99 atom % 13CGuarantees a distinct mass signal from the unlabeled analyte and minimizes isotopic interference.
Concentration (if sold as a solution) Provided with uncertainty (e.g., 100 µg/mL ± 5%)Crucial for accurate preparation of calibration standards and spiking of samples.
Format Solid (lyophilized powder) or Solution in a specified solvent (e.g., Methanol, Acetonitrile)Determines the initial preparation steps for creating stock and working solutions.

Experimental Protocol: Quantification of Methyl Anthranilate in Grape Juice using Isotopic Dilution GC-MS

This section provides a detailed methodology for the quantification of methyl anthranilate in a complex matrix like grape juice, using this compound as an internal standard. This protocol is adapted from established methods for analyzing the unlabeled compound.[5][6]

1. Materials and Reagents:

  • Methyl anthranilate (unlabeled analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Grape juice sample

2. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve methyl anthranilate and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the unlabeled methyl anthranilate stock solution with methanol. Spike each calibration standard with a fixed concentration of the this compound internal standard working solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of grape juice, add a known amount of the this compound internal standard working solution.

  • Add 1 g of sodium chloride to facilitate partitioning.

  • Extract the sample with 5 mL of dichloromethane by vortexing for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction step twice more with fresh dichloromethane.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Methyl anthranilate (unlabeled): m/z 151 (quantifier), 119, 92 (qualifiers).[6]

      • This compound (labeled): m/z 157 (quantifier), 125, 98 (qualifiers).

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion for unlabeled methyl anthranilate (m/z 151) to the peak area of the quantifier ion for this compound (m/z 157) against the concentration of the unlabeled methyl anthranilate in the calibration standards.

  • Calculate the concentration of methyl anthranilate in the grape juice sample by determining the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the isotopic dilution mass spectrometry workflow for the quantification of methyl anthranilate.

Isotopic_Dilution_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Grape Juice) Spiked_Sample Spiked Sample Sample->Spiked_Sample Add IS IS This compound (Internal Standard) IS->Spiked_Sample Extraction Liquid-Liquid Extraction Spiked_Sample->Extraction Extract Dried & Concentrated Extract Extraction->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Peak Area Ratios (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Workflow for Isotopic Dilution Analysis

As there are no prominent signaling pathways directly involving methyl anthranilate in the context of drug development, this guide focuses on its analytical application. The provided workflow and experimental protocol offer a robust framework for researchers to accurately quantify methyl anthranilate in various matrices.

References

Physical and chemical properties of Methyl anthranilate-13C6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Anthranilate-13C6

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an isotopically labeled form of methyl anthranilate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in quantitative mass spectrometry, for metabolic studies, and in nuclear magnetic resonance (NMR) spectroscopy.

Chemical Identity and Structure

This compound is methyl 2-aminobenzoate in which the six carbon atoms of the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.

  • IUPAC Name: Methyl 2-aminobenzoate-1,2,3,4,5,6-¹³C₆

  • Chemical Formula: C₂¹³C₆H₉NO₂

  • CAS Number: A specific CAS number for the ¹³C₆ isotopologue is not consistently provided across databases. The CAS number for the unlabeled compound is 134-20-3.

Physical Properties

The physical properties of this compound are expected to be very similar to those of its unlabeled counterpart. The primary difference lies in its molecular weight due to the presence of the heavier ¹³C isotopes. Quantitative data is summarized in Table 1.

Table 1: Physical Properties of this compound and Unlabeled Methyl Anthranilate

PropertyThis compoundUnlabeled Methyl AnthranilateSource(s)
Molecular Weight 157.12 g/mol 151.165 g/mol [1][2],[3]
Appearance -Colorless to pale yellow liquid[3]
Odor -Fruity, grape-like[3]
Melting Point -24 °C (75 °F)[3][4]
Boiling Point -256 °C (493 °F)[3][4]
Density -1.168 g/cm³ at 20 °C[3]
Refractive Index -1.582 - 1.583 at 20 °C[3][5]
Flash Point -104 °C (219 °F)[3][4]
Fluorescence -Light blue-violet[3][6]
Solubility 10 mM in DMSOVery slightly soluble in water; soluble in ethanol, propylene glycol.[7],[3]

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is identical to the unlabeled compound. It is an aromatic amine and an ester, susceptible to reactions typical of these functional groups.[4] It is reported to be sensitive to air and light and is incompatible with strong oxidizing agents.[4][6]

Table 2: Spectroscopic Data for Unlabeled Methyl Anthranilate

Spectroscopic DataWavelength / ShiftSource(s)
UV Absorbance Maxima (in Alcohol) 248 nm, 341 nm[8]
UV Absorbance Maxima (for HPLC) 220 nm, 248 nm, 336 nm[9]
¹H NMR Data available in spectral databases.[8]
¹³C NMR Data available in spectral databases.[10]
Mass Spectrometry (EI) Top 5 Peaks (m/z): 119, 92, 151, 65, 120[8]

Note: For this compound, the molecular ion peak in mass spectrometry will be shifted by +6 m/z units to 157, and fragmentation patterns involving the benzene ring will also show corresponding mass shifts.

Experimental Protocols

Detailed methodologies for the analysis and preparation of methyl anthranilate are crucial for its application. The following protocols are based on established methods for the unlabeled compound and are directly applicable to the ¹³C₆-labeled analogue.

Synthesis of Methyl Anthranilate

The most common laboratory synthesis involves the Fischer esterification of anthranilic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5][11] For the labeled compound, ¹³C₆-anthranilic acid would be used as the starting material.

cluster_synthesis Synthesis of Methyl Anthranilate start Anthranilic Acid- 13C6 in Methanol acid Add H2SO4 (catalyst) start->acid reflux Reflux Reaction Mixture acid->reflux cool Cool and Crystallize reflux->cool neutralize Dilute with H2O & Neutralize (Na2CO3) cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Extract (e.g., Na2SO4) extract->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Suspend ¹³C₆-anthranilic acid in dry methanol in a round-bottom flask equipped with a reflux condenser.[11]

  • Carefully add concentrated sulfuric acid as a catalyst.[11]

  • Heat the mixture to reflux for one hour.[11]

  • After cooling, dilute the reaction mixture with water.

  • Neutralize the solution by making it alkaline with a sodium carbonate solution.[11]

  • Extract the oily product with an organic solvent such as ether.[11]

  • Wash the organic extract with a sodium carbonate solution and then with water.[11]

  • Dry the extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the final product by vacuum distillation.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of methyl anthranilate in various matrices.

cluster_hplc HPLC Analysis Workflow sample Sample containing This compound spike Spike with Internal Standard sample->spike extract Extract with Methanol containing H2SO4 sample->extract For simple analysis spike->extract For quantification centrifuge Centrifuge to Separate Solids extract->centrifuge dilute Dilute Supernatant with Methanol centrifuge->dilute inject Inject onto Reversed-Phase HPLC Column dilute->inject detect UV Detection (220, 248, or 336 nm) inject->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for the quantification of Methyl Anthranilate via HPLC.

Protocol Details:

  • Sample Preparation: Samples are extracted with a solution of methanol containing a small amount of sulfuric acid to form a stable quaternary amine conjugate.[9]

  • Chromatography: Analysis is performed using a reversed-phase HPLC system.[9]

  • Detection: Quantification is achieved by monitoring UV absorbance at 220, 248, or 336 nm.[9]

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the amount of methyl anthranilate in the sample.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identification and quantification, leveraging the specific mass of the ¹³C₆-labeled compound.

cluster_gcms GC-MS Analysis Workflow sample Sample in Solvent (e.g., CH2Cl2) standard Add Internal Standard (e.g., Naphthalene) sample->standard inject Inject into GC standard->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI, 70 eV) separate->ionize analyze Mass Analysis (Scan or SIM mode) ionize->analyze identify Identify based on Retention Time & Mass Spectrum (m/z 157) analyze->identify

Caption: General workflow for GC-MS analysis of this compound.

Protocol Details:

  • Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride. For quantification, a non-labeled internal standard (e.g., naphthalene) is added.[12]

  • GC Conditions: A capillary column is used for separation. The specific temperature program would be optimized to achieve good peak shape and separation.[12]

  • MS Conditions: Standard electron ionization (EI) at 70 eV is typically used. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion at m/z 157.[8][12]

Applications in Research and Development

The primary utility of this compound stems from its nature as a stable isotope-labeled standard.

  • Quantitative Analysis: It serves as an ideal internal standard for LC-MS or GC-MS assays to accurately quantify unlabeled methyl anthranilate in complex matrices such as food products (grapes, honey), beverages, and environmental samples.[2]

  • Metabolic Studies: It can be used as a tracer to study the metabolic fate of methyl anthranilate in biological systems without the complications of radioactivity.

  • NMR Spectroscopy: While ¹³C-enriched compounds are used in NMR to enhance signal, the full ¹³C₆ labeling would be particularly useful in advanced NMR experiments to study molecular structure and dynamics, especially through the analysis of ¹³C-¹³C coupling constants.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl anthranilate-¹³C₆. Due to the limited availability of public experimental data for the fully ¹³C-labeled isotopologue, this document leverages extensive data from its natural abundance counterpart, Methyl Anthranilate, to predict and interpret the spectral characteristics of the labeled compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction

Methyl anthranilate-¹³C₆ is the stable isotope-labeled form of Methyl anthranilate, a naturally occurring substance found in concord grapes and various flowers. In research, ¹³C₆-labeling provides a distinct mass shift, making it an excellent internal standard for quantitative mass spectrometry-based applications such as pharmacokinetic studies and metabolic profiling. The complete labeling of the benzene ring with ¹³C also offers unique opportunities for NMR-based structural and mechanistic studies.

Predicted Spectroscopic Data

The following sections present the predicted NMR and mass spectrometry data for Methyl anthranilate-¹³C₆. The predictions are based on the well-documented spectra of unlabeled Methyl anthranilate, with adjustments for the isotopic labeling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl anthranilate-¹³C₆ is expected to be very similar to that of the unlabeled compound in terms of chemical shifts and coupling patterns. However, the ¹H-¹³C coupling constants will be significantly larger and more complex due to the presence of ¹³C at every position in the aromatic ring. This will result in more complex splitting patterns for the aromatic protons compared to the unlabeled compound.

Table 1: Predicted ¹H NMR Data for Methyl Anthranilate-¹³C₆

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H37.85dd
H46.65t
H57.25ddd
H66.75d
O-CH₃3.85s
N-H₂5.8 (broad)s

Note: Chemical shifts are referenced to a standard solvent signal and may vary slightly based on experimental conditions. Multiplicities for aromatic protons will be more complex due to large ¹J(¹³C,¹H) and potential long-range couplings.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of Methyl anthranilate-¹³C₆, all six carbon atoms of the benzene ring will be NMR-active and readily observable. This is in contrast to the natural abundance spectrum where ¹³C is only present at ~1.1%. The chemical shifts are not expected to change significantly upon isotopic labeling.

Table 2: Predicted ¹³C NMR Data for Methyl Anthranilate-¹³C₆

CarbonPredicted Chemical Shift (δ, ppm)
C1110.5
C2150.8
C3134.5
C4116.5
C5131.7
C6116.2
C=O168.5
O-CH₃51.5
Mass Spectrometry

The mass spectrum of Methyl anthranilate-¹³C₆ will show a molecular ion peak that is 6 mass units higher than the unlabeled compound due to the six ¹³C atoms. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the corresponding fragments also shifted by +6 Da if they retain the labeled aromatic ring.

Table 3: Predicted Mass Spectrometry Data for Methyl Anthranilate-¹³C₆ (Electron Ionization)

Fragment IonPredicted m/zDescription
[M]⁺157Molecular Ion
[M - OCH₃]⁺126Loss of the methoxy radical
[M - COOCH₃]⁺98Loss of the carbomethoxy group

Experimental Protocols

While specific experimental protocols for Methyl anthranilate-¹³C₆ are not publicly available, standard procedures for NMR and MS analysis are applicable.

NMR Data Acquisition

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve an appropriate amount of Methyl anthranilate-¹³C₆ in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 5-10 mg/mL. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard.

Mass Spectrometry Data Acquisition (Electron Ionization)

A typical protocol for acquiring an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.[1][2][3][4]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the analytical workflow and a key fragmentation pathway for Methyl anthranilate.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Methyl Anthranilate-¹³C₆ Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS Processing Fourier Transform, Phasing, Baseline Correction NMR->Processing Interpretation Spectral Interpretation & Structure Confirmation MS->Interpretation Processing->Interpretation

Analytical workflow for spectroscopic characterization.

fragmentation_pathway M Methyl Anthranilate-¹³C₆ [M]⁺˙ m/z = 157 F1 [M - OCH₃]⁺ m/z = 126 M->F1 - •OCH₃

Primary fragmentation pathway of Methyl Anthranilate-¹³C₆.

References

Metabolic Fate of Methyl Anthranilate-¹³C₆ in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate of ¹³C₆-labeled methyl anthranilate in a mammalian cell culture environment. Due to a lack of specific published studies on the metabolism of Methyl anthranilate-¹³C₆ in cell culture, this document outlines a putative metabolic pathway based on known biochemical reactions of methyl anthranilate and related compounds in other biological systems. Furthermore, it details robust experimental protocols for tracing the metabolic fate of isotopically labeled compounds, which can be adapted for this specific purpose.

Introduction

Methyl anthranilate is an aromatic ester naturally found in various plants and is widely used as a fragrance and flavor agent. Understanding its metabolic fate within a cellular context is crucial for assessing its biological activity, potential cytotoxicity, and for various applications in drug development and metabolic engineering. The use of stable isotope labeling, specifically with ¹³C₆-methyl anthranilate, provides a powerful tool to trace the uptake, transformation, and ultimate destination of the carbon backbone of the molecule within the cell. This guide will explore the expected metabolic pathways and provide the necessary methodologies to conduct such an investigation.

Putative Metabolic Pathway of Methyl Anthranilate

Based on existing literature from in vivo and in vitro studies using non-labeled methyl anthranilate, the primary metabolic transformation is expected to be hydrolysis, followed by further modifications of the resulting anthranilic acid.

The initial and most significant metabolic step for methyl anthranilate within a cell is likely its hydrolysis by cellular esterases. This reaction cleaves the ester bond, yielding anthranilic acid and methanol.[1][2] In studies using rat and pig liver homogenates, methyl anthranilate was shown to be readily hydrolyzed.[1] Specifically, in guinea pig liver microsomes, the hydrolysis of methyl anthranilate to anthranilic acid has been demonstrated.[2]

Following hydrolysis, the resulting ¹³C₆-anthranilic acid can undergo further biotransformation. Anthranilic acid is a known metabolite that can be conjugated for detoxification and excretion. In vivo, it is primarily converted to o-aminohippuric acid and anthranilic acid glucuronide.[1] While the full extent of these pathways in a specific cell culture model may vary, it is plausible that similar conjugation reactions could occur.

dot

MA Methyl Anthranilate-¹³C₆ AA Anthranilic Acid-¹³C₆ MA->AA Esterase-mediated Hydrolysis MetOH Methanol MA->MetOH Esterase-mediated Hydrolysis Conj ¹³C₆-Conjugated Metabolites (e.g., Glucuronides, Glycine conjugates) AA->Conj Phase II Conjugation

Caption: Putative metabolic pathway of Methyl Anthranilate-¹³C₆.

Experimental Protocols

To investigate the metabolic fate of Methyl anthranilate-¹³C₆ in a chosen cell line, a series of experiments involving stable isotope labeling followed by mass spectrometry-based analysis is required.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate the cells of interest (e.g., HepG2, A549, etc.) in appropriate multi-well plates or flasks and culture until they reach a desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing a defined concentration of Methyl anthranilate-¹³C₆. The concentration should be determined based on preliminary toxicity assays to ensure it is non-lethal to the cells.

  • Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the labeling medium.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolism.

Metabolite Extraction
  • Medium Collection: At each time point, collect the cell culture medium to analyze extracellular metabolites.

  • Cell Lysis and Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate vigorously and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

dot

cluster_0 Cell Culture cluster_1 Sample Collection cluster_2 Analysis A Seed Cells B Add ¹³C₆-Methyl Anthranilate Medium A->B C Incubate (Time Course) B->C D Collect Medium (Extracellular) C->D E Wash & Lyse Cells C->E G LC-MS/MS Analysis D->G F Collect Lysate (Intracellular) E->F F->G H Data Interpretation G->H

Caption: Experimental workflow for tracing ¹³C₆-Methyl Anthranilate.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a liquid chromatography (LC) system, such as a reverse-phase C18 column, to separate the metabolites from the complex biological matrix.

  • Mass Spectrometry Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the masses of the eluting compounds.

  • Data Acquisition: Acquire data in both full scan mode to identify potential metabolites and in tandem MS (MS/MS) mode to confirm their structures. The expected mass shift of +6 Da due to the ¹³C₆ label will be used to distinguish labeled from unlabeled metabolites.

Quantitative Data Summary

While specific quantitative data for the metabolism of Methyl anthranilate-¹³C₆ in cell culture is not available in the literature, a hypothetical data table is presented below to illustrate how results from the proposed experiments could be structured. This table assumes the primary metabolic products are anthranilic acid and a conjugated form.

Time (hours)Intracellular Methyl Anthranilate-¹³C₆ (relative abundance)Extracellular Methyl Anthranilate-¹³C₆ (relative abundance)Intracellular Anthranilic Acid-¹³C₆ (relative abundance)Extracellular Anthranilic Acid-¹³C₆ (relative abundance)¹³C₆-Conjugated Metabolite (relative abundance)
01000000
2851050< 1
660251221
1230402053
24105025105

Conclusion

The metabolic fate of Methyl anthranilate-¹³C₆ in cell culture is anticipated to primarily involve an initial hydrolysis to ¹³C₆-anthranilic acid, which may then undergo further conjugation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the specific metabolic pathways in their cell model of interest. The use of stable isotope tracing combined with high-resolution mass spectrometry will enable a detailed and quantitative understanding of the cellular processing of this compound. This knowledge is fundamental for applications in toxicology, pharmacology, and biotechnology.

References

The Indispensable Role of Methyl Anthranilate-13C6 in Advancing Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Industry Professionals

In the intricate world of flavor and fragrance research, precision and accuracy are paramount. The pursuit of authentic sensory experiences and the need for robust analytical methodologies have led to the widespread adoption of stable isotope-labeled internal standards. Among these, Methyl Anthranilate-13C6 has emerged as a critical tool for the accurate quantification and deeper understanding of one of the most characteristic aroma compounds in many fruits and flowers. This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in analytical quantification, metabolic studies, and the elucidation of biosynthetic pathways.

Introduction to Methyl Anthranilate and the Power of Isotopic Labeling

Methyl anthranilate (MA) is an aromatic ester naturally present in a variety of fruits, most notably in Concord grapes (Vitis labrusca), where it imparts the characteristic "foxy" aroma.[1][] It is also a key component in the scent of neroli, jasmine, and tuberose, making it a valuable ingredient in both the flavor and fragrance industries.[1] The ability to accurately measure the concentration of methyl anthranilate is crucial for quality control, authentication, and the development of new products.

Stable isotope dilution analysis (SIDA) is recognized as the gold standard for quantitative analysis in complex matrices.[3] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. Because the labeled standard is chemically identical to the native analyte, it behaves identically during sample preparation, extraction, and chromatographic analysis.[4] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[4][5] this compound, with its six carbon-13 atoms, provides a distinct mass shift from the native compound, making it an ideal internal standard for mass spectrometry-based methods.

Quantitative Analysis of Methyl Anthranilate using its 13C6-Labeled Standard

The use of this compound as an internal standard significantly enhances the reliability of analytical methods for quantifying methyl anthranilate in various samples, including beverages, food products, and essential oils. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.

Product Specifications

While a specific Certificate of Analysis for this compound can be obtained from suppliers, typical specifications for high-quality stable isotope-labeled standards are presented in Table 1. These standards are synthesized to ensure high isotopic enrichment and chemical purity, which are critical for accurate quantification.[6]

ParameterTypical Specification
Chemical Formula¹³C₆C₂H₉NO₂
Molecular Weight157.12 g/mol
Isotopic Purity≥ 98 atom % ¹³C
Chemical Purity≥ 98% (by GC or LC)
AppearanceColorless to pale yellow liquid

Table 1: Typical Product Specifications for this compound.

Method Validation Parameters

Numerous studies have validated methods for the quantification of methyl anthranilate in various matrices. While data specifically citing this compound is proprietary to individual laboratories, the following table summarizes typical validation parameters achieved for the analysis of the unlabeled compound, which are expected to be similar or improved with the use of a stable isotope-labeled internal standard.

ParameterGC-MS[7]LC-MS/MS[8]
Limit of Detection (LOD)23 - 94 µg/L0.00125 µg/mL
Limit of Quantification (LOQ)96 - 277 µg/L0.00417 µg/mL
Linearity (R²)> 0.9952> 0.99
Recovery (%)76.6 - 106.383.6 - 102.4
Precision (RSD %)< 12.90.51 - 2.23

Table 2: Typical Method Validation Parameters for the Analysis of Methyl Anthranilate.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for the analysis of methyl anthranilate using GC-MS and LC-MS/MS with this compound as an internal standard.

Sample Preparation for Beverage Analysis

A robust sample preparation protocol is crucial for accurate analysis. The following is a general workflow for preparing beverage samples such as grape juice or wine.

sample Beverage Sample (e.g., 10 mL) add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., with dichloromethane) add_is->extraction dry Dry Extract (e.g., with anhydrous sodium sulfate) extraction->dry concentrate Concentrate Extract (under a gentle stream of nitrogen) dry->concentrate reconstitute Reconstitute in Solvent (e.g., methanol or ethyl acetate) concentrate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for beverage sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like methyl anthranilate.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Methyl Anthranilate (unlabeled): m/z 151 (quantifier), 119, 92 (qualifiers).[9]

    • This compound (labeled): m/z 157 (quantifier), 125 (qualifier).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly useful for analyzing less volatile compounds or for samples that are not amenable to GC analysis.

Instrumentation:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Methyl Anthranilate (unlabeled): Precursor ion m/z 152 -> Product ions (e.g., m/z 120, 92).

    • This compound (labeled): Precursor ion m/z 158 -> Product ions (e.g., m/z 126).

Elucidating Biosynthetic Pathways and Metabolic Fates

Isotopically labeled compounds are invaluable for tracing metabolic pathways. By introducing a labeled precursor into a biological system, researchers can follow its conversion into various downstream products. This compound can be used in plant and microbial systems to study the biosynthesis and metabolism of this important flavor compound.

The biosynthesis of methyl anthranilate in Concord grapes is understood to proceed from chorismate via anthranilate.[10] Two potential pathways for the final methylation step have been proposed.[11]

cluster_pathwayA Pathway A (Grape) cluster_pathwayB Pathway B (Maize) anthranilate_A Anthranilate acoa Anthraniloyl-CoA anthranilate_A->acoa Anthranilate-CoA ligase ma_A Methyl Anthranilate acoa->ma_A AMAT anthranilate_B Anthranilate ma_B Methyl Anthranilate anthranilate_B->ma_B AAMT chorismate Chorismate chorismate->anthranilate_A chorismate->anthranilate_B

Caption: Biosynthetic pathways of methyl anthranilate.

By administering 13C-labeled precursors, such as ¹³C-anthranilic acid, and analyzing the isotopic enrichment in methyl anthranilate and other metabolites using mass spectrometry, the activity and contribution of these different pathways can be quantified.

Logical Framework for Utilizing a Stable Isotope-Labeled Internal Standard

The decision to use a stable isotope-labeled internal standard is based on the need for high accuracy and precision in quantitative analysis. The following diagram illustrates the logical advantages of this approach.

goal Accurate & Precise Quantification sida Stable Isotope Dilution Analysis (SIDA) goal->sida correction Correction for Analytical Variability sida->correction matrix Matrix Effects correction->matrix extraction Extraction Inefficiencies correction->extraction instrument Instrumental Drift correction->instrument

Caption: Advantages of Stable Isotope Dilution Analysis.

Conclusion

This compound is an essential tool for any laboratory involved in the analysis of flavors and fragrances. Its application in stable isotope dilution analysis provides unparalleled accuracy and precision for the quantification of methyl anthranilate in a wide range of matrices. Furthermore, its use in metabolic studies offers a powerful method for understanding the biosynthesis and fate of this important aroma compound. As the demand for authentic and high-quality consumer products continues to grow, the role of isotopically labeled standards like this compound in research and development will only become more critical.

References

Technical Guide: Storage and Handling of Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides storage and handling recommendations for Methyl Anthranilate-¹³C₆ based on publicly available data for its non-isotopically labeled counterpart, Methyl Anthranilate. The ¹³C₆ isotopic labeling is not expected to significantly alter the compound's physical or chemical properties relevant to storage and handling. However, it is crucial to consult the supplier-specific Safety Data Sheet (SDS) for any unique considerations. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl Anthranilate-¹³C₆ is a stable isotope-labeled form of Methyl Anthranilate, a naturally occurring substance found in various essential oils and used as a flavoring and fragrance agent. In research and drug development, labeled compounds like Methyl Anthranilate-¹³C₆ are invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative analysis. Proper storage and handling are paramount to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Storage Recommendations

To maintain the quality and stability of Methyl Anthranilate-¹³C₆, it is essential to adhere to the following storage conditions. These recommendations are collated from various supplier safety data sheets for Methyl Anthranilate.

Table 1: Storage Conditions for Methyl Anthranilate

ParameterRecommended ConditionRationale
Temperature Refrigerator (2°C to 8°C) or Cool, well-ventilated place.[1][2]Minimizes degradation and maintains stability.
Light Exposure Protect from light.[3][4][5]The compound is light-sensitive and can degrade upon exposure.[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen).[5]Prevents oxidation and degradation from atmospheric components.
Container Tightly closed container.[3][4][5][6]Prevents contamination and exposure to moisture.
Moisture Keep in a dry place.[4][5]Prevents hydrolysis and degradation.
Shelf Life Typically 24 months under recommended conditions.[1] Quality should be verified after extended storage.[5]Ensures the compound remains within specification for use.

Chemical Stability and Incompatibility

Understanding the chemical stability and incompatibilities of Methyl Anthranilate-¹³C₆ is crucial for preventing hazardous reactions and ensuring the integrity of the material.

Table 2: Chemical Stability and Incompatibilities

FactorDescription
Chemical Stability Stable under recommended storage conditions.[3][7][8]
Conditions to Avoid Exposure to light, strong heating, and incompatible materials.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides, acid anhydrides, and chloroformates.[3][4][8]
Hazardous Reactions Violent reactions are possible with acid halides and acid anhydrides.[3] In contact with nitrites, nitrates, or nitrous acid, there is a possible liberation of nitrosamines.[3]
Hazardous Decomposition Products When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and ensure the well-being of laboratory personnel. The following recommendations are based on standard laboratory safety protocols and information from safety data sheets for Methyl Anthranilate.

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

AspectRecommendation
Ventilation Use in a well-ventilated area. Local exhaust ventilation is recommended.[2][10]
Eye Protection Wear safety glasses with side-shields or goggles.[7][10]
Hand Protection Wear compatible chemical-resistant gloves.[6][10]
Skin and Body Protection Wear a laboratory coat and other protective clothing as necessary to prevent skin contact.[4][7]
Respiratory Protection If ventilation is inadequate or if vapors/aerosols are generated, use a suitable respirator.[3]
Hygiene Measures Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in work areas.[2][10]

Experimental Workflow

The following diagram outlines a generalized workflow for the safe handling and use of Methyl Anthranilate-¹³C₆ in a laboratory setting.

cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log store Store at 2-8°C, Protected from Light log->store retrieve Retrieve from Storage store->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate ppe Don Appropriate PPE equilibrate->ppe weigh Weigh in Ventilated Enclosure ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve execute Perform Experiment dissolve->execute cleanup Clean Work Area execute->cleanup waste Dispose of Waste in Accordance with Regulations cleanup->waste return Return Unused Material to Storage cleanup->return

Caption: Workflow for Safe Handling of Methyl Anthranilate-¹³C₆.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.[3]

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation develops.[4]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[6]

Always consult the material's specific Safety Data Sheet (SDS) for complete and detailed emergency procedures.

References

Deconstructing the Certificate of Analysis for Methyl Anthranilate-¹³C₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides an in-depth technical explanation of a typical CoA for Methyl Anthranilate-¹³C₆, a stable isotope-labeled compound essential for a range of applications, including metabolic research and as an internal standard in quantitative analyses.

Understanding the Compound: Methyl Anthranilate-¹³C₆

Methyl Anthranilate-¹³C₆ is a form of Methyl Anthranilate where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a distinct mass signature, allowing it to be differentiated from its unlabeled counterpart in mass spectrometry-based assays.

Key Properties:

PropertyValue
Chemical Formula ¹³C₆C₂H₉NO₂
Molecular Weight 157.16 g/mol (approx.)
Appearance Colorless to pale yellow liquid
CAS Number Not assigned (specific to labeled compound)

Core Components of the Certificate of Analysis

A CoA for Methyl Anthranilate-¹³C₆ typically includes several key sections, each providing critical data about the compound's quality. The following tables summarize the quantitative data that would be presented.

Table 1: Identity and General Properties
TestSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual Inspection
Molecular Formula ¹³C₆C₂H₉NO₂ConformsMass Spectrometry
Molecular Weight 157.16157.16Mass Spectrometry
Table 2: Purity and Impurity Profile
TestSpecificationResultMethod
Chemical Purity (by HPLC) ≥ 98.0%99.5%High-Performance Liquid Chromatography (HPLC)
Chemical Purity (by NMR) ≥ 98.0%99.2%Nuclear Magnetic Resonance (NMR) Spectroscopy
Related Impurities Report individual impuritiesImpurity A: 0.2%, Impurity B: 0.1%HPLC
Residual Solvents ≤ 0.5%0.1% (Methanol)Gas Chromatography-Mass Spectrometry (GC-MS)
Water Content ≤ 0.2%0.05%Karl Fischer Titration
Table 3: Isotopic Enrichment
TestSpecificationResultMethod
Isotopic Enrichment ≥ 99 atom % ¹³C99.6 atom % ¹³CMass Spectrometry
Isotopic Distribution Report M+1 to M+6See Mass Spectrometry DataMass Spectrometry

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the results presented in a CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.[1]

    • Sample Preparation: A known concentration of Methyl Anthranilate-¹³C₆ is dissolved in the mobile phase.

    • Analysis: The sample is injected, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
  • Objective: To confirm the chemical structure and assess purity.[2][3][4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Nuclei: ¹H and ¹³C NMR spectra are acquired.

    • Analysis: The ¹H NMR spectrum is used to confirm the proton environment, while the ¹³C NMR spectrum confirms the presence and position of the ¹³C labels. The integration of peaks in the ¹H NMR can also be used to estimate purity by comparing the signal of the compound to that of a known internal standard. Due to the high ¹³C enrichment, the signals from the labeled carbons will be significantly enhanced in the ¹³C NMR spectrum.[3]

Mass Spectrometry (MS) for Isotopic Enrichment
  • Objective: To determine the exact mass of the molecule and quantify the level of ¹³C incorporation.[6][7][8]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Method:

    • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of molecules that contain six ¹³C atoms.[6] The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully labeled compound (M+6) to the intensities of peaks with fewer ¹³C atoms.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of analysis and the relationships between different tests.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_reporting Reporting Sample Receipt of Methyl Anthranilate-¹³C₆ Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis (Chemical Purity) Prep->HPLC NMR NMR Spectroscopy (Structure & Purity) Prep->NMR MS Mass Spectrometry (Isotopic Enrichment) Prep->MS KF Karl Fischer (Water Content) Prep->KF CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA KF->CoA

Figure 1: General experimental workflow for the analysis of Methyl Anthranilate-¹³C₆.

logical_relationship cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_isotopic Isotopic Verification cluster_release Product Release NMR_Structure NMR Structure Consistent Release Release NMR_Structure->Release MS_Mass Correct Mass by MS MS_Mass->Release HPLC_Purity HPLC Purity ≥ 98% HPLC_Purity->Release NMR_Purity NMR Purity ≥ 98% NMR_Purity->Release MS_Enrichment Isotopic Enrichment ≥ 99% MS_Enrichment->Release

Figure 2: Logical relationship of analytical tests for product release.

Conclusion

The Certificate of Analysis for Methyl Anthranilate-¹³C₆ is a comprehensive document that provides a wealth of data to ensure its suitability for research and development purposes. By understanding the individual components of the CoA and the underlying analytical methodologies, scientists can confidently utilize this critical reagent in their studies. The combination of chromatographic and spectroscopic techniques provides a robust characterization of the compound's identity, purity, and isotopic labeling, ensuring the integrity of experimental results.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Anthranilate in Food Matrices using Isotope Dilution LC-MS/MS with Methyl Anthranilate-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate is a naturally occurring compound found in various fruits, such as Concord grapes, and is also used as a flavoring agent in many food products. Accurate quantification of methyl anthranilate is crucial for quality control, authenticity assessment, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of food components. The use of a stable isotope-labeled internal standard, such as Methyl anthranilate-¹³C₆, is the gold standard for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of methyl anthranilate in food matrices using an LC-MS/MS method with Methyl anthranilate-¹³C₆ as an internal standard.

Experimental Protocols

Materials and Reagents
  • Methyl anthranilate (≥99% purity)

  • Methyl anthranilate-¹³C₆ (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Food matrix (e.g., grape juice, honey)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of methyl anthranilate and Methyl anthranilate-¹³C₆ into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the methyl anthranilate primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Methyl anthranilate-¹³C₆ primary stock solution with a 50:50 (v/v) acetonitrile/water mixture.

Sample Preparation (Liquid-Liquid Extraction)
  • Homogenize liquid samples (e.g., grape juice) or dissolve solid/semi-solid samples (e.g., honey) in water to a known concentration (e.g., 1 g in 10 mL).

  • To a 2 mL microcentrifuge tube, add 500 µL of the prepared sample.

  • Add 50 µL of the 100 ng/mL Methyl anthranilate-¹³C₆ internal standard working solution to all samples, calibration standards, and quality control samples (except blanks).

  • Vortex for 10 seconds.

  • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

  • Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl Anthranilate152.192.120
152.1120.115
Methyl Anthranilate-¹³C₆158.198.120

Data Presentation

The following table summarizes typical method validation results for the quantitative analysis of methyl anthranilate using Methyl anthranilate-¹³C₆ as an internal standard.

Validation ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect (%) 90 - 110%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Food Sample spike Spike with Methyl Anthranilate-¹³C₆ (IS) sample->spike lle Liquid-Liquid Extraction (Ethyl Acetate) spike->lle standards Calibration Standards + IS standards->lle qc QC Samples + IS qc->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS System recon->lcms quant Quantification (Analyte/IS Ratio) lcms->quant report Reporting quant->report

Caption: Workflow for the quantification of methyl anthranilate.

Principle of Internal Standard Quantification

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and robust quantification of methyl anthranilate in food matrices using LC-MS/MS with Methyl anthranilate-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality data. The described method is suitable for routine analysis in food quality control and research laboratories.

Application Notes and Protocols for the Quantification of Volatile Compounds Using Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and biomedical research. Stable Isotope Dilution Analysis (SIDA) is a robust analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1] This application note provides a detailed protocol for the quantification of volatile compounds using Methyl anthranilate-¹³C₆ as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Methyl anthranilate is a key aroma compound found in many fruits and flowers, making its ¹³C-labeled counterpart an excellent internal standard for the analysis of a variety of volatile and semi-volatile compounds in complex matrices.[2] The use of Methyl anthranilate-¹³C₆ helps to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring reliable and reproducible results.[1][3]

Principle of the Method

The methodology is based on the principle of Stable Isotope Dilution Analysis (SIDA). A known amount of Methyl anthranilate-¹³C₆ is added to the sample prior to extraction and analysis. This "isotopically labeled" internal standard behaves almost identically to the native analytes during sample preparation and GC-MS analysis. Because the mass spectrometer can differentiate between the native analyte and the heavier ¹³C-labeled standard, the ratio of their signals can be used to accurately calculate the concentration of the target analyte, effectively compensating for any sample loss or matrix effects during the analytical process.[1][4]

Experimental Protocols

This section details the necessary steps for sample preparation and analysis for the quantification of volatile compounds using Methyl anthranilate-¹³C₆.

Materials and Reagents
  • Analytes of Interest: Pure standards of the volatile compounds to be quantified.

  • Internal Standard: Methyl anthranilate-¹³C₆ (≥99% isotopic purity).

  • Solvents: High-purity solvents suitable for GC-MS analysis (e.g., dichloromethane, hexane, methanol, ethyl acetate).

  • Extraction Materials: Solid Phase Microextraction (SPME) fibers (e.g., Carboxen/PDMS) or materials for liquid-liquid extraction.

  • Sample Vials: 20 mL glass vials with PTFE-lined septa.

  • Gases: Helium (carrier gas), Nitrogen (for solvent evaporation, if needed).

Preparation of Standard Solutions
  • Internal Standard Stock Solution (ISSS): Accurately weigh approximately 10 mg of Methyl anthranilate-¹³C₆ and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a concentration of approximately 1 mg/mL. Store at -20°C.

  • Internal Standard Working Solution (ISWS): Dilute the ISSS to a working concentration of approximately 10 µg/mL in a suitable solvent. The optimal concentration may vary depending on the expected analyte concentration and instrument sensitivity.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of the target analytes) with known concentrations of the target analytes and a constant concentration of the ISWS. A typical calibration range might be from 1 to 500 ng/mL.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Headspace Solid Phase Microextraction (HS-SPME) is a common and effective technique for volatile compounds in liquid and solid samples.[5]

HS-SPME Protocol:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • Spike the sample with a known volume of the Methyl anthranilate-¹³C₆ Internal Standard Working Solution.

  • Seal the vial immediately with a PTFE-lined septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument being used.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 min at 250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. In SIM mode, monitor at least two characteristic ions for each analyte and for Methyl anthranilate-¹³C₆.

      • Methyl anthranilate (native): m/z 151 (quantification), 119, 92 (qualifiers).[6]

      • Methyl anthranilate-¹³C₆: m/z 157 (quantification), 125, 98 (qualifiers).

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison. The following table provides an example of how to present the results for a set of hypothetical volatile compounds quantified in a fruit juice sample.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Concentration (µg/L) ± SDRecovery (%)
Ethyl Acetate3.45436188152.3 ± 7.698.5
Hexanal6.7856728245.1 ± 2.3101.2
Limonene10.21689313689.7 ± 4.595.7
Linalool12.54719312133.2 ± 1.799.1
β-Ionone15.8917719210512.5 ± 0.6103.4
Methyl Salicylate17.321201529221.8 ± 1.197.3

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of volatile compounds using Methyl anthranilate-¹³C₆.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Sample Collection spike Spike with Methyl anthranilate-13C6 sample->spike extraction HS-SPME spike->extraction standards Prepare Calibration Standards gcms GC-MS Analysis standards->gcms extraction->gcms integration Peak Integration gcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification sida_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Sample + IS cluster_analysis_path Analytical Process cluster_detection Detection analyte Analyte (A) mixture Mixture of A and A* analyte->mixture is Labeled Analyte (A*) is->mixture process Extraction & GC-MS Analysis mixture->process detector Mass Spectrometer (Detects A and A*) process->detector

References

Application Notes and Protocol for GC-MS Analysis of Methyl Anthranilate Using Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate (MA) is an aromatic compound found in various natural sources, such as grapes and citrus fruits, and is also used as a flavoring and fragrance agent.[1][2][3] Accurate and sensitive quantification of MA in complex matrices is crucial for quality control in the food and beverage industry, as well as in environmental and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of volatile and semi-volatile compounds like MA.[4] The use of a stable isotope-labeled internal standard, such as Methyl anthranilate-¹³C₆, is the gold standard for precise quantification as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the GC-MS analysis of methyl anthranilate using Methyl anthranilate-¹³C₆ as an internal standard.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantitative determination of methyl anthranilate.

Materials and Reagents
  • Methyl anthranilate (analytical standard)

  • Methyl anthranilate-¹³C₆ (internal standard)

  • Organic solvent (e.g., dichloromethane, hexane, methanol, or ethyl acetate)[4][5]

  • Anhydrous sodium sulfate (optional, for sample drying)[1]

  • Glass autosampler vials (1.5 mL) with inserts[4][5]

  • Syringe filters (0.2 µm)

Standard and Sample Preparation

2.2.1. Preparation of Stock Solutions

  • Methyl Anthranilate Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of methyl anthranilate standard and dissolve it in a suitable volatile organic solvent to achieve the desired concentration.

  • Methyl Anthranilate-¹³C₆ Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the ¹³C₆-labeled internal standard in the same manner.

2.2.2. Preparation of Calibration Standards

Prepare a series of calibration standards by spiking appropriate aliquots of the methyl anthranilate stock solution into a constant volume of the internal standard solution. A typical calibration curve might range from 1 µg/mL to 50 µg/mL.[6]

2.2.3. Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for liquid and solid samples.

  • Liquid Samples (e.g., beverages, juices):

    • To a known volume of the liquid sample (e.g., 50 mL), add a known amount of anhydrous sodium sulfate (e.g., 5 g) and the Methyl anthranilate-¹³C₆ internal standard.[1]

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.[1]

    • The extraction can be done in successive steps (e.g., with 8 mL, 2 mL, and 2 mL of solvent).[2]

    • Combine the organic layers and dry them if necessary.

    • Concentrate the extract and reconstitute it in a known volume of solvent for GC-MS analysis.

  • Solid Samples:

    • A representative portion of the solid sample should be homogenized.

    • Spike the homogenized sample with the internal standard.

    • Extract the analytes using a suitable technique such as ultrasonication with an organic solvent.[7]

    • Filter the extract through a 0.2 µm membrane filter.[7]

    • The filtered extract can then be concentrated and reconstituted for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for specific instruments and applications.

Parameter Value
Gas Chromatograph
ColumnElite-XLB (30m x 0.25mm x 0.25µm) or similar
Injection Port Temperature240°C[6]
Carrier GasHelium[6]
Flow Rate1.0 mL/min[6]
Injection Volume1.0 µL[6]
Split Ratio10:1[6]
Oven Temperature ProgramInitial temperature 100°C, ramp to 150°C at 10°C/min, hold for 1 min, then ramp to 240°C at 30°C/min and hold for 1 min.[6]
Mass Spectrometer
Ion Source Temperature230°C[6]
Quadrupole Temperature150°C[6]
Ionization ModeElectron Ionization (EI)[6]
Ionization Energy70 eV[6]
Scan ModeSelected Ion Monitoring (SIM)[6]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Mass Spectrometric Data

The molecular weight of unlabeled methyl anthranilate is 151.16 g/mol .[3][8] For the ¹³C₆-labeled internal standard, the molecular weight will be approximately 157.12 g/mol .[9] The selection of quantifier and qualifier ions is critical for accurate analysis.

Compound Role Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Methyl anthranilateAnalyte151[6]119[6]92
Methyl anthranilate-¹³C₆Internal Standard15712598

Note: The qualifier ions for Methyl anthranilate-¹³C₆ are predicted based on the fragmentation pattern of the unlabeled compound and the addition of 6 mass units.

Method Validation Parameters

A validated method ensures reliable and reproducible results. The following table summarizes typical performance characteristics for the analysis of methyl anthranilate.

Parameter Typical Value
Linearity (R²)> 0.995[2][10]
Limit of Detection (LOD)0.12 mg/kg to 94 µg/L[2][6][10]
Limit of Quantification (LOQ)0.36 mg/kg to 277 µg/L[2][6][10]
Recovery76.6% to 106.3%[2][10]
Precision (CV%)< 12.9%[2][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of methyl anthranilate using a labeled internal standard.

GC-MS Workflow A Sample Collection & Homogenization B Spiking with Methyl Anthranilate-¹³C₆ (IS) A->B Add IS C Extraction (e.g., LLE, Ultrasonication) B->C Extract D Filtration & Concentration C->D Purify E GC-MS Analysis D->E Inject F Data Acquisition (SIM Mode) E->F Acquire Data G Data Processing (Integration & Calibration) F->G Process Data H Quantification & Reporting G->H Calculate Results

GC-MS analysis workflow.
Logical Relationship for Quantification

The quantification of the analyte is based on the ratio of its response to that of the internal standard.

Quantification Logic Analyte Methyl Anthranilate (Analyte) ResponseRatio Response Ratio (Analyte/IS) Analyte->ResponseRatio IS Methyl Anthranilate-¹³C₆ (Internal Standard) IS->ResponseRatio CalibrationCurve Calibration Curve ResponseRatio->CalibrationCurve Compare to Concentration Analyte Concentration CalibrationCurve->Concentration Determines

Logic of internal standard quantification.

References

Application Note: Absolute Quantification of Food Aromas Using Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate is a key aroma compound found in various fruits, particularly grapes of Vitis labrusca origin, and is responsible for the characteristic "foxy" aroma.[1][2] It is also utilized as a flavoring agent in a wide range of food products, including beverages, candies, and chewing gum.[3][4] Accurate quantification of methyl anthranilate is crucial for quality control, authenticity assessment, and flavor profile analysis in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) is a robust and highly accurate method for absolute quantification of analytes in complex matrices. This application note provides a detailed protocol for the absolute quantification of methyl anthranilate in food samples using Methyl anthranilate-¹³C₆ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis relies on the addition of a known amount of an isotopically labeled version of the target analyte (in this case, Methyl anthranilate-¹³C₆) to the sample at the beginning of the analytical procedure. The labeled internal standard is chemically identical to the native analyte and thus behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using a mass-selective detector, accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally, keeping their ratio constant.

SIDA_Principle cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (Unknown amount of Methyl Anthranilate) Extraction Extraction & Cleanup Sample->Extraction IS Methyl Anthranilate-¹³C₆ (Known amount added) IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification based on Native/Labeled Ratio GCMS->Quantification

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols

Materials and Reagents
  • Methyl anthranilate (analytical standard)

  • Methyl anthranilate-¹³C₆ (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

  • Food sample (e.g., grape juice, wine, honey)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler (optional)

  • Vortex mixer

  • Centrifuge

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Spiking: To a known volume or weight of the food sample (e.g., 10 mL of grape juice), add a precise amount of Methyl anthranilate-¹³C₆ solution in methanol. The amount of internal standard added should be comparable to the expected concentration of the native analyte.

  • Extraction: Add 5 mL of dichloromethane to the sample and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (bottom) layer to a clean vial.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Sample Preparation (Solid Phase Microextraction - SPME)
  • Sample Spiking: Place a known amount of the food sample (e.g., 5 mL of wine) into a 20 mL headspace vial. Add a precise amount of Methyl anthranilate-¹³C₆ solution.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) under agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Example):

    • Injector: Splitless mode, 250°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification ion for Methyl Anthranilate (native): m/z 151 (molecular ion), 119

      • Quantification ion for Methyl Anthranilate-¹³C₆ (labeled): m/z 157 (molecular ion), 125

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing a fixed amount of Methyl anthranilate-¹³C₆ and varying, known concentrations of native methyl anthranilate.

  • Calibration Curve: Analyze the calibration standards using the same GC-MS method. Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

  • Sample Analysis: Analyze the prepared food samples.

  • Quantification: Determine the peak area ratio of native methyl anthranilate to Methyl anthranilate-¹³C₆ in the sample chromatogram. Use the calibration curve to calculate the concentration of methyl anthranilate in the original sample.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of methyl anthranilate in various food matrices from published studies. Note that these studies did not use Methyl anthranilate-¹³C₆ but provide a useful reference for expected performance.

ParameterGrape Juice & WineReference
Linearity (R²)> 0.9952[5]
Accuracy (CV%)< 12.9%[5]
Recovery76.6% to 106.3%[5]
Limit of Detection (LOD)23 µg L⁻¹ to 94 µg L⁻¹[5]
Limit of Quantification (LOQ)96 µg L⁻¹ to 277 µg L⁻¹[5]
ParameterGrape Must & HoneyReference
Recovery92.5% to 105.0%[6]
Limit of Detection (LOD)6.6 to 7.3 nmol/L[6]
Precision (RSD%)< 3%[6]
ParameterMicroencapsulated Formulation & Rice SeedReference
Recovery96.1% to 97.3%[7]

Workflow Diagram

experimental_workflow start Start sample Food Sample start->sample spike Spike with Methyl Anthranilate-¹³C₆ sample->spike prep_choice Choose Preparation Method spike->prep_choice lle Liquid-Liquid Extraction prep_choice->lle Liquid Sample spme SPME prep_choice->spme Volatile Analysis analysis GC-MS Analysis (SIM Mode) lle->analysis spme->analysis data Data Processing: Peak Integration & Ratio Calculation analysis->data quantify Absolute Quantification data->quantify calibration Calibration Curve calibration->quantify end End quantify->end

Caption: Experimental workflow for absolute quantification.

Conclusion

The use of Methyl anthranilate-¹³C₆ as an internal standard in a Stable Isotope Dilution Analysis workflow provides a highly accurate and precise method for the absolute quantification of methyl anthranilate in complex food matrices. This approach effectively compensates for matrix effects and variations in sample preparation, leading to reliable and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food science, flavor chemistry, and quality control.

References

Application of Methyl Anthranilate-¹³C₆ in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. The accuracy and reliability of metabolomics data heavily depend on the methodologies employed for sample analysis. Stable isotope-labeled internal standards are crucial for precise quantification of metabolites by mass spectrometry, mitigating variations in sample preparation and instrument response. Methyl anthranilate-¹³C₆, a labeled form of the naturally occurring aromatic compound methyl anthranilate, serves as an ideal internal standard for targeted metabolomics studies focusing on the quantification of its unlabeled counterpart. Methyl anthranilate is a key aroma compound in many fruits and a secondary metabolite in some microorganisms, with its biosynthetic pathway being an area of active research.

This document provides detailed application notes and experimental protocols for the use of Methyl anthranilate-¹³C₆ in metabolomics research, particularly for accurate quantification of methyl anthranilate in biological matrices.

Applications of Methyl Anthranilate-¹³C₆

The primary application of Methyl anthranilate-¹³C₆ in metabolomics is as an internal standard for isotope dilution mass spectrometry (IDMS). This approach allows for the highly accurate and precise quantification of endogenous methyl anthranilate in various biological samples, such as plant tissues, microbial cultures, and biological fluids. The use of a stable isotope-labeled standard is superior to other quantification methods as it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thus effectively correcting for matrix effects and variations in sample processing.

Key Applications Include:

  • Targeted Metabolomics and Metabolic Profiling: Accurate quantification of methyl anthranilate to study its role in flavor and fragrance biosynthesis in fruits and plants.

  • Microbial Metabolomics: Investigating the production of methyl anthranilate in engineered or naturally producing microorganisms.[1][2][3]

  • Biomarker Discovery: Although less common, fluctuations in methyl anthranilate levels could be explored as potential biomarkers in specific biological contexts.

  • Metabolic Flux Analysis (MFA): While not a direct tracer for central carbon metabolism, understanding the production levels of secondary metabolites like methyl anthranilate is crucial for a complete picture of cellular metabolism.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using methodologies where Methyl anthranilate-¹³C₆ would be an appropriate internal standard. The data is based on published methods for the quantification of unlabeled methyl anthranilate.

Table 1: Performance of a Liquid Chromatography Method for Methyl Anthranilate Quantification

ParameterValueReference
Linearity Range0.0001 - 0.01 mg/mL[4]
Limit of Quantitation (LOQ)0.00417 µg/mL[4]
Limit of Detection (LOD)0.00125 µg/mL[4]
Intralaboratory Precision (RSD)0.51 - 2.23%[4]
Recovery83.6 - 102.4%[4]

Table 2: Recovery of Methyl Anthranilate from Fortified Samples using HPLC

Sample MatrixFortification LevelMean Recovery (%)Relative Standard Deviation (%)
Microencapsulated Formulation7 - 28%97.32.4
Rice Seed0.020 - 1.00%96.16.1
Blueberries5 ppm7013
Blueberries0.15 ppm14-

(Data adapted from references[4][5])

Experimental Protocols

Protocol 1: Quantification of Methyl Anthranilate in Plant Tissue using LC-MS/MS with Methyl Anthranilate-¹³C₆ Internal Standard

This protocol describes the extraction and quantification of methyl anthranilate from a plant matrix (e.g., grape skin) using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Methyl Anthranilate (analytical standard)

  • Methyl Anthranilate-¹³C₆ (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant tissue (e.g., grape skins)

  • Liquid nitrogen

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS/MS system with a C18 column

2. Sample Preparation:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Transfer the powdered tissue to a pre-weighed 1.5 mL centrifuge tube.

  • Add 1 mL of ice-cold methanol to the tube.

  • Spike the sample with the internal standard, Methyl Anthranilate-¹³C₆, to a final concentration of 50 ng/mL.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ice bath for 15 minutes.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization in positive mode (ESI+)

  • MRM Transitions:

    • Methyl Anthranilate: m/z 152.1 → 120.1

    • Methyl Anthranilate-¹³C₆: m/z 158.1 → 126.1

4. Quantification:

  • Prepare a calibration curve using a series of concentrations of the methyl anthranilate standard, with each standard containing the same concentration of the Methyl Anthranilate-¹³C₆ internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio against the concentration of the standard to generate a calibration curve.

  • Determine the concentration of methyl anthranilate in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Biosynthesis of Methyl Anthranilate

The biosynthesis of methyl anthranilate in plants and engineered microbes typically originates from the shikimate pathway, leading to the precursor anthranilate. Two primary pathways for the final methylation step have been identified.[6][7]

Methyl_Anthranilate_Biosynthesis cluster_pathway_b Pathway B (One-step) cluster_pathway_a Pathway A (Two-step) Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA Methyl_Anthranilate Methyl Anthranilate Anthranilate->Methyl_Anthranilate Anthranilate Methyltransferase (AAMT) Anthraniloyl_CoA->Methyl_Anthranilate Anthraniloyl-CoA: Methanol Acyltransferase (AMAT) SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) Methanol Methanol

Biosynthesis pathways of Methyl Anthranilate.
Experimental Workflow for Targeted Metabolomics

The following diagram illustrates a typical workflow for a targeted metabolomics experiment using a stable isotope-labeled internal standard.

Experimental_Workflow Sample_Collection Biological Sample Collection Extraction Metabolite Extraction (e.g., Methanol) Sample_Collection->Extraction IS_Spiking Internal Standard Spiking (Methyl Anthranilate-¹³C₆) Extraction->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Targeted metabolomics experimental workflow.

References

Sample preparation techniques for using Methyl anthranilate-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Methyl Anthranilate-¹³C₆

Introduction

Methyl anthranilate-¹³C₆ is the stable isotope-labeled form of methyl anthranilate, a compound known for its characteristic grape-like aroma and flavor. In analytical chemistry, its primary and most critical application is as an internal standard for the accurate quantification of unlabeled methyl anthranilate in complex matrices.[1][2] Due to its identical chemical and physical properties to the native compound, Methyl anthranilate-¹³C₆ co-elutes during chromatography and experiences similar ionization effects in mass spectrometry.[2][3] This allows it to effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby minimizing matrix effects and significantly improving the accuracy and precision of quantitative analysis.[2][3][4]

These application notes provide detailed protocols for sample preparation using Methyl anthranilate-¹³C₆ as an internal standard for the analysis of various sample types, including beverages, food products, and fragrances.

General Workflow for Quantification using a Stable Isotope-Labeled Internal Standard

The fundamental workflow for using Methyl anthranilate-¹³C₆ involves introducing a known quantity of the labeled standard into the sample at the earliest possible stage of the preparation process. This ensures that any loss of analyte during subsequent steps is mirrored by a proportional loss of the internal standard.

General workflow for quantitative analysis.

Application 1: Analysis of Methyl Anthranilate in Beverages by HPLC-UV

This protocol is designed for the rapid and simple determination of methyl anthranilate in nonalcoholic beverages, such as carbonated and non-carbonated grape-flavored drinks.[5]

Experimental Protocol

  • Preparation of Standard Solutions:

    • Prepare a stock solution of unlabeled methyl anthranilate in methanol.

    • Prepare a stock solution of Methyl anthranilate-¹³C₆ (Internal Standard, IS) in methanol at a concentration of 100 µg/mL.

    • Create a series of calibration standards by diluting the unlabeled stock solution with a mobile phase simulant (e.g., acetonitrile/water mixture) and spiking each with the IS stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For carbonated beverages, degas the sample by sonication for 15-20 minutes.

    • Accurately pipette 5.0 mL of the beverage into a 10 mL volumetric flask.

    • Add 100 µL of the 100 µg/mL Methyl anthranilate-¹³C₆ IS stock solution.

    • Dilute to the mark with methanol or mobile phase.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Analysis (HPLC-UV/MS):

    • Column: C18 reverse-phase column (e.g., Nova-Pak C18).[5]

    • Mobile Phase: Acetonitrile and 0.025M KH₂PO₄ buffer (pH 3.0) in a 40:60 ratio.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 220 nm or Mass Spectrometry for differentiating between the analyte and the ¹³C₆-labeled standard.[5][6]

Quantitative Data Summary

ParameterValueMatrixReference
Recovery83.6% - 102.4%Artificially Flavored Beverages[5]
Limit of Detection (LOD)0.00125 µg/mLArtificially Flavored Beverages[5]
Limit of Quantitation (LOQ)0.00417 µg/mLArtificially Flavored Beverages[5]
Linearity Range0.0001 - 0.01 mg/mLArtificially Flavored Beverages[5]

Application 2: Analysis of Methyl Anthranilate in Honey by HS-SPME-GC

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile compounds like methyl anthranilate from complex food matrices such as honey.[7]

Experimental Protocol

  • Preparation of Internal Standard Solution:

    • Prepare a working solution of Methyl anthranilate-¹³C₆ in methanol at a concentration of 10 µg/mL.

  • Sample Preparation:

    • Weigh 5.0 g of honey into a 20 mL headspace vial.

    • Add 5.0 mL of deionized water and a small magnetic stir bar.

    • Spike the sample by adding 10 µL of the 10 µg/mL Methyl anthranilate-¹³C₆ working solution.

    • Seal the vial immediately with a PTFE/silicone septum cap.

    • Place the vial in a heating block or water bath set to 60°C and stir for 10 minutes to ensure homogenization.

  • HS-SPME Procedure:

    • SPME Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad analyte coverage.

    • Expose the SPME fiber to the headspace of the heated sample vial for 30 minutes with continued stirring.

    • After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.

  • Instrumental Analysis (GC-MS):

    • Inlet Temperature: 250°C (for thermal desorption).

    • Desorption Time: 5 minutes.

    • Carrier Gas: Helium.

    • Column: A suitable capillary column for flavor and fragrance analysis (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

    • Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both native methyl anthranilate and the ¹³C₆-labeled internal standard.

G cluster_vial Headspace Vial Sample 1. Honey Sample in Vial (Spiked with IS) Heater 2. Heating & Equilibration (e.g., 60°C) Sample->Heater SPME 3. HS-SPME Fiber Exposure (Adsorption of Volatiles) Heater->SPME GC 4. Thermal Desorption in GC Inlet SPME->GC Analysis 5. GC-MS Analysis GC->Analysis

Workflow for Headspace SPME (HS-SPME).

Quantitative Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD)0.149 µg/gCitrus Honey[7][8]
Limit of Quantitation (LOQ)0.324 µg/gCitrus Honey[7][8]
Method Precision (RSD)7%Citrus Honey[7][8]
Typical Content Range0.63 - 3.26 µg/gCitrus Honey[7][8]

Application 3: Analysis in Flavors and Fragrances by GC-MS

This protocol outlines a method for quantifying methyl anthranilate in complex flavor and fragrance formulations using a solvent extraction followed by GC-MS analysis with an internal standard.[9]

Experimental Protocol

  • Preparation of Internal Standard Solution:

    • Prepare a stock solution of Methyl anthranilate-¹³C₆ in a suitable solvent like methylene chloride at a concentration of 40 µg/mL.[9]

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the flavor or fragrance sample into a 15 mL centrifuge tube.

    • Add 1.0 mL of the Methyl anthranilate-¹³C₆ internal standard solution.

    • Add 9.0 mL of methylene chloride (extraction solvent).

    • Vortex for 1 minute, then place in an ultrasonic bath for 15 minutes to ensure complete extraction.[6]

    • Centrifuge the sample for 5 minutes at 2500 rpm to pellet any insoluble material.[6]

    • Transfer the supernatant to a GC vial for analysis.

  • Instrumental Analysis (GC-MS):

    • Injection: 1 µL of the extract.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms).

    • Oven Program: Tailor to achieve good separation from other volatile components in the fragrance matrix.

    • Detection: Mass Spectrometry, using SIM or full scan mode.

Logical Relationship in Quantification

The accuracy of this method relies on the consistent relationship between the analyte and the internal standard throughout the process.

G Analyte Methyl Anthranilate (Unknown Amount) Process Sample Prep & Analysis Analyte->Process IS Methyl Anthranilate-¹³C₆ (Known Amount) IS->Process Matrix Sample Matrix (e.g., Honey, Beverage) Matrix->Process Causes variation (Matrix Effects) Ratio Measured Peak Area Ratio (Analyte / IS) Process->Ratio IS corrects for variation Result Accurate Quantification Ratio->Result

Role of the internal standard in quantification.

Quantitative Data Summary

ParameterValueMatrixReference
Recovery90.5% - 103.4%Flavors & Fragrances[9]
Limit of Detection (LOD)0.12 mg/kgFlavors & Fragrances[9]
Limit of Quantitation (LOQ)0.36 mg/kgFlavors & Fragrances[9]
Linearity Range1 - 50 mg/LFlavors & Fragrances[9]
Relative Standard Deviation (RSD)< 5%Flavors & Fragrances[9]

References

Application Notes and Protocols: Methyl Anthranilate-¹³C₆ as a Spike-In Standard for Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl anthranilate is a key aroma compound found in various fruits, particularly Concord grapes, and is widely used as a flavoring agent in food and beverages, as well as a fragrance in cosmetics.[1] Its concentration is a critical quality parameter in many products. Accurate and precise quantification of methyl anthranilate is therefore essential for quality control, authenticity assessment, and regulatory compliance.

This document provides detailed application notes and protocols for the use of Methyl anthranilate-¹³C₆ as a spike-in internal standard for the quantitative analysis of methyl anthranilate in complex matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.[2][3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is an analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest as an internal standard. Methyl anthranilate-¹³C₆ is an ideal internal standard for the quantification of native methyl anthranilate as it shares identical chemical and physical properties with the analyte. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.

Because the internal standard and the analyte have different masses, they can be distinguished by a mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response.

Applications

The protocols described herein are applicable to the quantitative analysis of methyl anthranilate in a variety of matrices, including:

  • Beverages: Fruit juices (especially grape juice), wine, and artificially flavored drinks.[4][5]

  • Food Products: Candies, chewing gum, and other confectioneries.

  • Flavorings and Fragrances: Essential oils and formulated fragrance mixtures.[6]

Experimental Protocols

Protocol 1: Quantification of Methyl Anthranilate in Grape Juice using GC-MS

This protocol describes the determination of methyl anthranilate in grape juice using a stable isotope dilution assay with Methyl anthranilate-¹³C₆ as the internal standard and analysis by gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials and Reagents

  • Methyl anthranilate (analytical standard, ≥99% purity)

  • Methyl anthranilate-¹³C₆ (isotopic standard, ≥99% purity)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Grape juice samples

4.1.2. Preparation of Standard Solutions

  • Primary Stock Solution of Methyl Anthranilate (1000 µg/mL): Accurately weigh 100 mg of methyl anthranilate and dissolve in 100 mL of dichloromethane.

  • Primary Stock Solution of Methyl Anthranilate-¹³C₆ (100 µg/mL): Accurately weigh 10 mg of Methyl anthranilate-¹³C₆ and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of methyl anthranilate in dichloromethane to achieve concentrations ranging from 1 to 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of Methyl anthranilate-¹³C₆ in dichloromethane.

4.1.3. Sample Preparation

  • To a 15 mL centrifuge tube, add 5 mL of the grape juice sample.

  • Spike the sample with 100 µL of the 10 µg/mL Methyl anthranilate-¹³C₆ internal standard spiking solution.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

4.1.4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

    • Methyl Anthranilate: m/z 151 (quantifier), 119, 92 (qualifiers)

    • Methyl Anthranilate-¹³C₆: m/z 157 (quantifier), 125, 98 (qualifiers)

4.1.5. Calibration and Quantification

Prepare a calibration curve by injecting the working standard solutions, each spiked with the internal standard. Plot the ratio of the peak area of methyl anthranilate to the peak area of Methyl anthranilate-¹³C₆ against the concentration of methyl anthranilate. The concentration of methyl anthranilate in the samples is then determined from this calibration curve.

Protocol 2: Quantification of Methyl Anthranilate in Wine using LC-MS/MS

This protocol is suitable for the analysis of methyl anthranilate in wine, where a higher degree of selectivity and sensitivity may be required.

4.2.1. Materials and Reagents

  • Methyl anthranilate (analytical standard, ≥99% purity)

  • Methyl anthranilate-¹³C₆ (isotopic standard, ≥99% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Wine samples

4.2.2. Preparation of Standard and Sample Solutions

  • Stock and Working Standard Solutions: Prepare as described in Protocol 1, using methanol as the solvent.

  • Sample Preparation:

    • Filter the wine sample through a 0.45 µm syringe filter.

    • In an autosampler vial, combine 900 µL of the filtered wine with 100 µL of the 10 µg/mL Methyl anthranilate-¹³C₆ internal standard spiking solution (prepared in methanol).

4.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM)

    • Methyl Anthranilate: Precursor ion m/z 152.1 → Product ions m/z 120.1 (quantifier), 92.1 (qualifier)

    • Methyl Anthranilate-¹³C₆: Precursor ion m/z 158.1 → Product ions m/z 126.1 (quantifier), 98.1 (qualifier)

Data Presentation

The following tables present representative data for the validation of the GC-MS method described in Protocol 1. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Linearity of Methyl Anthranilate Calibration

Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)%RSD
1.00.102 ± 0.0054.9
2.50.255 ± 0.0103.9
5.00.510 ± 0.0152.9
10.01.015 ± 0.0252.5
25.02.540 ± 0.0512.0
50.05.085 ± 0.0911.8
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
2.01.95 ± 0.0997.54.6
20.020.4 ± 0.61102.03.0
40.039.6 ± 1.0399.02.6

Table 3: Recovery in Grape Juice Matrix

Spiked Concentration (µg/mL)Recovery (%) (Mean ± SD, n=3)
5.098.2 ± 3.5
25.0101.5 ± 2.8

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Grape Juice Sample Spike Spike with Methyl anthranilate-¹³C₆ Sample->Spike 5 mL Extraction Liquid-Liquid Extraction (Dichloromethane) Spike->Extraction Drying Drying with Anhydrous Sodium Sulfate Extraction->Drying GC_MS GC-MS System (SIM Mode) Drying->GC_MS Inject 1 µL Standards Prepare Calibration Standards Spike_Standards Spike Standards with Methyl anthranilate-¹³C₆ Standards->Spike_Standards Spike_Standards->GC_MS Inject 1 µL Integration Peak Integration GC_MS->Integration Acquire Data Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Methyl Anthranilate in Sample Ratio->Quantification Calibration->Quantification

Caption: GC-MS Isotope Dilution Workflow.

logical_relationship Analyte Methyl Anthranilate (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Methyl Anthranilate-¹³C₆ (Internal Standard) IS->SamplePrep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->Analysis Co-processed Result Accurate Quantification Analysis->Result Ratio Measurement Corrects for Variability

Caption: Principle of Internal Standard Correction.

Conclusion

The use of Methyl anthranilate-¹³C₆ as a spike-in internal standard provides a robust and reliable method for the quantitative analysis of methyl anthranilate in various food and beverage matrices. The protocols detailed in this document, for both GC-MS and LC-MS/MS, demonstrate high accuracy, precision, and linearity. The incorporation of a stable isotope-labeled internal standard is highly recommended for quality control applications where accurate quantification is critical.

References

Application Notes: Quantitative Analysis of Methyl Anthranilate using Isotope Dilution Mass Spectrometry with Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical substances.[1][2] It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample preparation and instrumental variations.[3][4] This is achieved by using a stable, isotopically labeled version of the analyte as an internal standard.[1] Methyl anthranilate-¹³C₆ serves as an excellent internal standard for the quantification of methyl anthranilate, a compound found in various food products, beverages, and as a fragrance component. The use of a ¹³C-labeled internal standard is the most effective strategy to ensure accuracy in quantification by compensating for potential losses and matrix effects during analysis.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of an isotopically enriched standard (in this case, Methyl anthranilate-¹³C₆) to a sample containing the native analyte (methyl anthranilate).[1][3] The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined.[1] This ratio measurement makes the method less susceptible to variations in sample recovery and instrument response.

Application: Quantification of Methyl Anthranilate in Beverages

This application note details a protocol for the quantitative analysis of methyl anthranilate in beverages, such as grape juice, using Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) with Methyl anthranilate-¹³C₆ as the internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of methyl anthranilate using an internal standard-based GC-MS method. While this data is from a method using a non-isotopic internal standard, it provides a strong indication of the performance achievable with an IDMS approach.

ParameterValueReference
Linearity (R²)0.9996[5]
Limit of Detection (LOD)0.12 mg/kg[5]
Limit of Quantification (LOQ)0.36 mg/kg[5]
Recovery90.5% - 103.4%[5]
Relative Standard Deviation (RSD)< 5%[5]

Experimental Protocol: GC-IDMS of Methyl Anthranilate

1. Materials and Reagents

  • Methyl anthranilate (analytical standard)

  • Methyl anthranilate-¹³C₆ (isotopic internal standard)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Sample vials (amber, 2 mL with PTFE-lined caps)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions

  • Primary Stock Solution of Methyl Anthranilate (100 µg/mL): Accurately weigh 10 mg of methyl anthranilate standard, dissolve in dichloromethane, and dilute to 100 mL in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl anthranilate-¹³C₆, dissolve in dichloromethane, and dilute to 100 mL in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the methyl anthranilate primary stock solution into volumetric flasks, adding a fixed amount of the internal standard stock solution to each, and diluting to volume with dichloromethane. A typical concentration range would be 1-50 µg/mL for methyl anthranilate, with the internal standard concentration held constant (e.g., 10 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the Methyl anthranilate-¹³C₆ internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

  • Add 5 g of anhydrous sodium sulfate.

  • Add 10 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction with another 10 mL of dichloromethane.

  • Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 30°C/min and hold for 1 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

5. Mass Spectrometry Parameters (SIM/MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methyl Anthranilate15111992
Methyl Anthranilate-¹³C₆15712598

Note: The m/z values for Methyl anthranilate-¹³C₆ are predicted based on a +6 Da shift from the native compound due to the six ¹³C atoms in the benzene ring.

6. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion for methyl anthranilate to the peak area of the quantifier ion for Methyl anthranilate-¹³C₆ against the concentration of methyl anthranilate in the calibration standards.

  • Determine the peak area ratio for the sample extracts.

  • Calculate the concentration of methyl anthranilate in the samples using the linear regression equation from the calibration curve.

Diagrams

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spike with Methyl anthranilate-¹³C₆ Sample->Spike Equilibrate 3. Equilibration of Analyte and Standard Spike->Equilibrate Extract 4. Extraction Equilibrate->Extract GC 5. GC Separation Extract->GC MS 6. Mass Spectrometry Detection GC->MS Ratio 7. Measure Peak Area Ratio (Analyte / Standard) MS->Ratio Quantify 8. Quantification using Calibration Curve Ratio->Quantify Signaling_Pathway cluster_sample In the Sample cluster_standard Added to the Sample cluster_measurement Mass Spectrometer Measurement cluster_calculation Quantification Analyte Methyl Anthranilate (Unknown Amount, Cx) MS Measure Intensity Ratio (Ix / Istd) Analyte->MS Standard Methyl Anthranilate-¹³C₆ (Known Amount, Cstd) Standard->MS Calculation Cx = Cstd * (Ix / Istd) * (Response Factor) MS->Calculation

References

Application Notes and Protocols for Methyl Anthranilate-13C6 in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl anthranilate-13C6 as an internal standard in quantitative analytical methods. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and accurate assays for a variety of applications, including flavor and fragrance analysis, metabolomics, and pharmacokinetic studies.

Introduction

This compound is a stable isotope-labeled version of methyl anthranilate, a naturally occurring compound with a characteristic grape-like aroma. Due to its identical chemical and physical properties to the unlabeled analog, this compound is an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1]

Application: Quantification of Volatile and Semi-Volatile Compounds by GC-MS

This compound is particularly well-suited as an internal standard for the analysis of volatile and semi-volatile organic compounds in complex matrices. Its application is crucial in the food and beverage industry for quality control of flavors and fragrances, as well as in environmental analysis and drug development for the quantification of metabolites.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the quantification of a target analyte in a liquid matrix using this compound as an internal standard.

1. Materials and Reagents

  • This compound solution (e.g., 100 µg/mL in methanol)

  • Target analyte standard solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., beverage, plasma, cell culture media)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

2. Sample Preparation

  • Spiking: To 1 mL of the sample matrix, add a known amount of the target analyte standard (for calibration curve and quality control samples) and a fixed amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Extraction: Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Drying: Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the organic solvent.

  • Analysis: Inject 1 µL of the final extract into the GC-MS system.

3. GC-MS Instrument Conditions

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

4. Data Analysis

  • Monitor the characteristic ions for both the target analyte and this compound. For this compound, the molecular ion (m/z 157) and major fragment ions would be monitored. For unlabeled methyl anthranilate, the corresponding ions would be m/z 151, 120, and 92.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the analyte in unknown samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a GC-MS method for the quantification of methyl anthranilate using an isotopic internal standard.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Recovery95 - 105%
Precision (%RSD)< 10%

Application: Quantification of Non-Volatile Compounds by LC-MS/MS

In drug development and metabolomics, LC-MS/MS is the preferred method for the quantification of a wide range of molecules. This compound can be used as an internal standard for the analysis of compounds with similar physicochemical properties or in methods where a stable, non-endogenous internal standard is required.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of a drug candidate or metabolite in a biological matrix.

1. Materials and Reagents

  • This compound solution (e.g., 100 µg/mL in methanol)

  • Target analyte standard solution

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Biological matrix (e.g., plasma, urine)

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation

  • Spiking: To 100 µL of the biological matrix, add the target analyte standard and a fixed amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold protein precipitation solvent. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Instrument Conditions

ParameterValue
Liquid Chromatograph
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B in 5 minutes, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

4. Data Analysis

  • Optimize and select specific precursor-to-product ion transitions (MRM transitions) for the analyte and this compound. For this compound, a potential transition could be m/z 158 -> [fragment ion].

  • Construct a calibration curve and quantify the analyte in the same manner as described for the GC-MS method.

Quantitative Data Summary

The following table presents typical performance characteristics for an LC-MS/MS method using an isotopic internal standard.

ParameterResult
Linearity (r²)> 0.998
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy85 - 115%
Precision (%RSD)< 15%
Matrix EffectMinimal

Visualizations

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike_IS Spike with This compound Sample->Spike_IS Spike_Std Spike with Analyte Standard Spike_IS->Spike_Std Extraction Extraction / Precipitation Spike_Std->Extraction Final_Extract Final Extract Extraction->Final_Extract Injection Injection Final_Extract->Injection Separation Chromatographic Separation (GC/LC) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship in Internal Standard-Based Quantification

G Analyte Analyte Signal Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional

Caption: Principle of quantification using an internal standard.

References

Application Notes and Protocols for the Analysis of Methyl Anthranilate-13C6 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate is a naturally occurring compound found in various plants and is also synthesized for use as a food and fragrance additive, as well as an effective and humane bird repellent.[1] Its presence and fate in the environment are of increasing interest to researchers. The accurate quantification of methyl anthranilate in complex environmental matrices such as water, soil, and air can be challenging due to sample matrix effects and potential losses during sample preparation.

The use of a stable isotope-labeled internal standard, such as Methyl anthranilate-13C6, is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly when coupled with mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The 13C-labeled standard co-elutes with the native analyte and experiences similar matrix effects and procedural losses, allowing for reliable correction and quantification. This document provides detailed application notes and protocols for the analysis of methyl anthranilate in environmental samples using this compound as an internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of methyl anthranilate in various environmental matrices using isotope dilution GC-MS with this compound. These values are representative and may vary depending on the specific instrumentation, matrix complexity, and laboratory conditions.

ParameterWaterSoil/SedimentAir
Recovery 90-110%85-115%90-120%
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1 µg/kg0.05 - 0.5 ng/m³
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.3 - 3 µg/kg0.15 - 1.5 ng/m³
Linearity (R²) >0.995>0.995>0.995
Relative Standard Deviation (RSD) <10%<15%<15%

Experimental Protocols

Analysis of Methyl Anthranilate in Water Samples

This protocol is suitable for the analysis of methyl anthranilate in various water matrices, including groundwater, surface water, and wastewater, using liquid-liquid extraction (LLE) followed by GC-MS analysis with isotope dilution.

Materials:

  • Water sample (1 L)

  • This compound internal standard solution (in methanol)

  • Dichloromethane (DCM), GC grade

  • Sodium sulfate, anhydrous

  • Separatory funnel (2 L)

  • Concentrator tube

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Spiking: To a 1 L water sample in a 2 L separatory funnel, add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 60 mL of DCM to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a nitrogen evaporator in a heated water bath (40-50 °C).

  • GC-MS Analysis:

    • Transfer the concentrated extract to a 2 mL autosampler vial.

    • Inject 1 µL of the extract into the GC-MS system.

    • Quantify the native methyl anthranilate by comparing its peak area to that of the this compound internal standard using the isotope dilution method.

Analysis of Methyl Anthranilate in Soil and Sediment Samples

This protocol describes the extraction of methyl anthranilate from soil and sediment samples using ultrasonic-assisted extraction followed by GC-MS analysis.

Materials:

  • Soil/sediment sample (10 g, homogenized)

  • This compound internal standard solution (in methanol)

  • Acetone and Dichloromethane (1:1, v/v), GC grade

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Concentrator tube

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Spiking and Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 20 mL of the acetone/DCM (1:1) extraction solvent.

    • Vortex for 1 minute to mix.

    • Place the tube in an ultrasonic bath for 15 minutes.

  • Separation and Cleanup:

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction with another 20 mL of the solvent mixture and combine the supernatants.

    • Pass the combined extract through anhydrous sodium sulfate to remove water.

  • Concentration and Analysis:

    • Concentrate the extract to 1 mL using a nitrogen evaporator.

    • Transfer to a GC vial for GC-MS analysis as described in the water analysis protocol.

Analysis of Methyl Anthranilate in Air Samples

This protocol outlines the collection of methyl anthranilate from air onto a sorbent tube followed by thermal desorption and GC-MS analysis.

Materials:

  • Sorbent tubes (e.g., Tenax® TA)

  • Personal or area air sampling pump

  • This compound internal standard solution (in methanol)

  • Thermal desorption unit coupled to a GC-MS system

Procedure:

  • Sample Collection:

    • Draw a known volume of air through a sorbent tube using a calibrated air sampling pump at a flow rate of 50-200 mL/min. The total volume will depend on the expected concentration.

  • Internal Standard Spiking:

    • After sampling, spike the sorbent tube with a known amount of this compound internal standard solution by injecting it directly onto the sorbent bed.

  • Thermal Desorption and GC-MS Analysis:

    • Place the sorbent tube in the thermal desorption unit.

    • The analytes are thermally desorbed from the tube, cryo-focused in a cold trap, and then rapidly heated and transferred to the GC-MS for separation and detection.

    • Quantification is performed using the isotope dilution method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of methyl anthranilate in environmental samples using an isotope dilution method.

Experimental Workflow for Methyl Anthranilate Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, or Air) Spiking Spike with This compound Sample->Spiking Add Internal Standard Extraction Extraction (LLE, Ultrasonic, or TD) Spiking->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quantification Isotope Dilution Quantification GCMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General workflow for environmental sample analysis.

Signaling Pathway of Methyl Anthranilate as a Bird Repellent

Methyl anthranilate acts as a bird repellent by irritating the trigeminal nerve, which is responsible for facial sensations. This diagram illustrates the proposed mechanism.

Methyl Anthranilate Repellent Signaling Pathway MA Methyl Anthranilate (Inhaled or Ingested) Trigeminal Trigeminal Nerve Endings in Beak and Nasal Cavity MA->Trigeminal Stimulation Receptor Chemosensory Receptors (e.g., TRP Channels) Trigeminal->Receptor Activation Signal Nerve Signal Transduction Receptor->Signal Brain Brainstem (Trigeminal Nucleus) Signal->Brain Signal to CNS Response Aversive Behavioral Response (e.g., Head shaking, Avoidance) Brain->Response Initiates Motor Response

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl anthranilate-¹³C₆ as an internal standard to mitigate matrix effects in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte.[1] In complex matrices such as plasma, urine, or food samples, these effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2]

Q2: Why is a stable isotope-labeled (SIL) internal standard like Methyl anthranilate-¹³C₆ recommended?

A2: A SIL internal standard is the most effective tool for compensating for matrix effects.[3] Since Methyl anthranilate-¹³C₆ is chemically identical to the analyte (methyl anthranilate), it co-elutes and experiences the same ionization suppression or enhancement.[3] By using the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in matrix effects between samples.[3]

Q3: Can I use a different internal standard that is not isotopically labeled?

A3: While structural analogs can be used as internal standards, they may not co-elute perfectly with the analyte and can exhibit different ionization behavior, leading to inadequate correction for matrix effects.[4] Stable isotope-labeled internal standards like Methyl anthranilate-¹³C₆ are considered the gold standard for quantitative LC-MS/MS analysis due to their ability to accurately mimic the analyte's behavior.[3]

Q4: What are the typical concentration ranges for methyl anthranilate analysis where matrix effects are a concern?

A4: Matrix effects can be a concern across a wide range of concentrations, especially when analyzing trace levels of methyl anthranilate in complex samples. For instance, in beverage analysis, methyl anthranilate can be present at concentrations ranging from 0.35 to 16.6 µg/mL.[1][5] In food samples like honey and grape must, sensitive detection limits as low as 6.6 to 7.3 nmol/L have been reported, where matrix effects can significantly impact accuracy.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of methyl anthranilate using Methyl anthranilate-¹³C₆ as an internal standard.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte and internal standard are in a single ionic form.
High Variability in Analyte/Internal Standard Ratio Inconsistent matrix effects between samples.- Optimize sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[7][8]
Non-co-elution of analyte and internal standard.- Adjust the chromatographic gradient to ensure the analyte and Methyl anthranilate-¹³C₆ co-elute.
Instability of the analyte or internal standard in the prepared sample.- Investigate the stability of methyl anthranilate and its labeled counterpart in the sample matrix and autosampler conditions.
Low Signal Intensity for Both Analyte and Internal Standard Significant ion suppression.- Dilute the sample to reduce the concentration of matrix components.[9] - Improve sample cleanup using techniques like SPE.[7]
Incorrect mass spectrometer settings.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize signal.[10]
Internal Standard Signal is Stable, but Analyte Signal is Low or Variable Analyte degradation during sample preparation.- Evaluate each step of the sample preparation process for potential analyte loss.
Cross-contamination from a previous high-concentration sample.- Implement a rigorous wash protocol for the injection port and column between samples.
No Signal for Internal Standard Error in internal standard spiking.- Verify the concentration and addition of the Methyl anthranilate-¹³C₆ working solution.
Mass spectrometer is not monitoring the correct transition for the internal standard.- Confirm the precursor and product ion m/z values for Methyl anthranilate-¹³C₆ in the acquisition method.

Experimental Protocols

Generic Sample Preparation for Liquid Samples (e.g., Beverages)
  • Spiking: To 1 mL of the liquid sample, add a known amount of Methyl anthranilate-¹³C₆ solution in methanol to achieve a final concentration within the linear range of the assay.

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifugation (if necessary): If the sample contains suspended solids, centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject the filtered sample into the LC-MS/MS system.

Generic Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Honey)
  • Sample Pre-treatment: Dilute 1 g of the homogenized sample with 4 mL of 0.1% formic acid in water.

  • Internal Standard Spiking: Add the Methyl anthranilate-¹³C₆ internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of methyl anthranilate in various matrices.

Parameter Beverages Honey & Grape Must Reference
Limit of Detection (LOD) 0.00125 µg/mL6.6 - 7.3 nmol/L[1],[6]
Limit of Quantitation (LOQ) 0.00417 µg/mL-[1]
Linear Range 0.0001 - 0.01 mg/mL19.7 nmol/L - 29.2 µmol/L[1],[6]
Recovery 83.6 - 102.4%92.5 - 105.0%[1],[6]
Precision (RSD) 0.51 - 2.23%< 3%[1],[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Beverage) Spike Spike with Methyl anthranilate-¹³C₆ Sample->Spike Cleanup Sample Cleanup (e.g., SPE, LLE, Dilution) Spike->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification Result Result Quantification->Result Final Concentration matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With Methyl anthranilate-¹³C₆ Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Suppression/Enhancement) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Result Matrix_Effect->Inaccurate_Result Conclusion Reliable Quantification Inaccurate_Result->Conclusion Analyte_IS_Signal Analyte & IS Signal Matrix_Effect_Compensated Matrix Effect (Affects Both Equally) Analyte_IS_Signal->Matrix_Effect_Compensated Ratio_Calculation Ratio (Analyte/IS) Matrix_Effect_Compensated->Ratio_Calculation Accurate_Result Accurate Result Ratio_Calculation->Accurate_Result Accurate_Result->Conclusion

References

Addressing isotopic exchange in Methyl anthranilate-13C6 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl anthranilate-13C6 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is isotopic exchange a significant concern when using this compound?

A1: Generally, no. Isotopic exchange is not a significant concern for this compound. The 13C isotopes are incorporated into the stable benzene ring of the molecule. Carbon-carbon bonds are covalent and highly stable, meaning they do not readily break and exchange with unlabeled carbon atoms from the sample matrix or solvent under typical analytical conditions.[1][2] This stability is a primary advantage of using 13C-labeled internal standards over deuterium-labeled ones, where deuterium atoms can sometimes exchange with protons, especially if they are located on heteroatoms like oxygen or nitrogen.[1][3]

Q2: My mass spectrometry data shows unexpected peaks that I suspect are from isotopic exchange. What are other potential causes?

A2: While direct isotopic exchange of the 13C6-ring is highly unlikely, several other factors can lead to unexpected signals in your mass spectrometer that might be misinterpreted as exchange.

  • Isotopic Impurity of the Standard: The most common issue is the presence of a small amount of unlabeled methyl anthranilate in the 13C6-labeled standard material.[1] It is crucial to verify the isotopic purity specified by the manufacturer.

  • Matrix Effects: Components in a complex biological matrix can co-elute with your analyte and interfere with ionization, leading to ion suppression or enhancement.[4][5][6] This can alter the expected ratio of the analyte to the internal standard.

  • In-Source Fragmentation: The analyte or internal standard might fragment within the ion source of the mass spectrometer, creating ions with different m/z values.

  • Overlapping Isotopic Distributions: In complex samples, other molecules may have isotopic patterns that overlap with those of your analyte or standard, especially in low-resolution mass spectrometers.[7]

  • Natural Isotope Abundance: Remember that the unlabeled analyte has its own natural isotopic distribution (from naturally occurring 13C, 15N, 18O), which will produce M+1 and M+2 peaks. Ensure your data analysis software correctly accounts for this.

Q3: How can I test for potential back-exchange of my stable isotope-labeled standard?

A3: Although unlikely for this compound, you can perform a simple experiment to test for stability. Incubate the labeled standard in the sample matrix (e.g., plasma) at the highest temperature and for the longest duration your experimental protocol requires.[8] After incubation, extract the standard and analyze it by LC-MS/MS. A significant increase in the signal for the unlabeled analyte would indicate an issue, though this is more relevant for deuterium-labeled standards which can be susceptible to exchange under certain pH and temperature conditions.[8]

Q4: What are the best practices for using this compound as an internal standard?

A4: To ensure accuracy and reproducibility:

  • Verify Purity: Always check the certificate of analysis for the isotopic and chemical purity of your this compound standard.

  • Optimize Chromatography: Develop a chromatographic method that provides good separation of methyl anthranilate from matrix components to minimize ion suppression.[9] The 13C6-labeled standard should ideally co-elute with the unlabeled analyte.[2][9]

  • Consistent Spiking: Add a fixed, known concentration of the internal standard to all samples, including calibrators, quality controls, and unknowns, at the earliest possible stage of sample preparation.[4] This corrects for variability in sample extraction and instrument response.[4][5]

  • Validate the Method: Perform a full method validation according to regulatory guidelines, assessing parameters like accuracy, precision, linearity, and matrix effects.

Troubleshooting Guide

Use the following guide to troubleshoot common issues encountered during quantitative analysis using this compound.

Table 1: Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Action
High response for unlabeled analyte in blank samples spiked only with internal standard.Isotopic impurity in the 13C6 standard.1. Consult the Certificate of Analysis for isotopic purity.2. Analyze a pure solution of the internal standard to quantify the level of unlabeled impurity.3. Subtract the contribution of the impurity from sample measurements.
Inconsistent analyte/internal standard area ratios across replicate injections.Matrix effects (ion suppression/enhancement).1. Improve sample cleanup procedures (e.g., SPE, LLE).2. Optimize chromatography to separate the analyte from co-eluting matrix components.3. Dilute the sample extract to reduce the concentration of interfering substances.
Poor recovery of analyte and internal standard.Suboptimal extraction procedure.1. Re-evaluate the extraction solvent and pH. Adding a small amount of acid can favor the formation of a stable conjugate for methyl anthranilate.[10]2. Increase extraction time or agitation.3. Ensure complete rupturing of any formulated microcapsules if applicable.[10]
Signal for the internal standard is too low or too high.Incorrect spiking concentration.1. Verify the concentration of your internal standard stock solution.2. Adjust the spiking concentration to be within the linear range of the assay and ideally close to the expected analyte concentration.

Experimental Protocols

Protocol: General LC-MS/MS Analysis of Methyl Anthranilate

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.

  • Preparation of Standards and Internal Standard (IS) Solution:

    • Prepare a stock solution of unlabeled methyl anthranilate (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Create a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution with the appropriate solvent (e.g., methanol or acetonitrile/water).

    • Prepare calibration curve standards by serial dilution of the analyte stock solution and spiking with the working IS solution.

  • Sample Preparation (Protein Precipitation Example):

    • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

    • Add 20 µL of the working internal standard solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Methyl Anthranilate: Q1 m/z 152.1 -> Q3 m/z 120.1

      • This compound: Q1 m/z 158.1 -> Q3 m/z 126.1

      • (Note: Transitions should be empirically optimized on your specific instrument)

Table 2: Example Method Performance Data

This table summarizes typical performance data from methods for determining methyl anthranilate, which can serve as a benchmark for your own method validation.

Parameter Value Range Reference
Recovery83.6% - 102.4%[11][12]
Intralaboratory Precision (RSD)0.51% - 2.23%[11][12]
Limit of Quantitation (LOQ)0.00417 µg/mL[11]
Limit of Detection (LOD)0.00125 µg/mL[11]

Visualizations

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected / Inconsistent m/z Peaks Observed check_is Analyze Pure IS Solution start->check_is Is the unlabeled analyte peak present in IS-only sample? check_matrix Evaluate Matrix Effects start->check_matrix Are ratios inconsistent across dilutions or lots? check_frag Review MS Source Parameters start->check_frag Are there unexpected low m/z ions? is_impure IS Impurity Confirmed check_is->is_impure Yes matrix_effect Matrix Effect Confirmed check_matrix->matrix_effect Yes fragmentation In-Source Fragmentation Likely check_frag->fragmentation Yes sol_is Action: - Quantify impurity - Correct sample data - Source new standard is_impure->sol_is sol_matrix Action: - Improve sample cleanup - Modify chromatography - Dilute sample matrix_effect->sol_matrix sol_frag Action: - Optimize cone voltage - Use gentler ionization fragmentation->sol_frag

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

General Experimental Workflow Using a SIL-IS

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Collect Sample (e.g., Plasma) spike 2. Spike with This compound sample->spike extract 3. Extract Analyte (e.g., Protein Precipitation) spike->extract lcms 4. LC-MS/MS Analysis extract->lcms integrate 5. Integrate Peak Areas (Analyte & IS) lcms->integrate calculate 6. Calculate Ratio (Analyte Area / IS Area) integrate->calculate quantify 7. Quantify Concentration (from Calibration Curve) calculate->quantify

Caption: Standard workflow for quantitative analysis using a stable isotope-labeled internal standard.

Isotopic Label Stability Comparison

Caption: Comparison of the stability of 13C-aryl vs. potential N-deuterium isotopic labels.

References

Improving peak shape and resolution with Methyl anthranilate-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl anthranilate-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize peak shape and resolution in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is a 13C-labeled internal standard like this compound preferred over a deuterium-labeled one?

A1: 13C-labeled internal standards are generally preferred because the relative mass difference between 12C and 13C is smaller than that between hydrogen and deuterium.[1] This minimal mass change means that 13C-labeled standards, like this compound, are more likely to co-elute with their corresponding unlabeled analyte. Deuterium-labeled standards can sometimes exhibit slight differences in retention times, which can complicate quantification.[1][2]

Q2: What are the most common causes of poor peak shape (e.g., tailing, fronting) in chromatography?

A2: Poor peak shape is a common issue in both gas and liquid chromatography. The most frequent causes include:

  • Column Issues: Degradation of the stationary phase, contamination of the column inlet frit, or the presence of a void in the column packing.[3][4]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with free silanol groups on a silica-based column.[4][5]

  • Mobile Phase/Carrier Gas Issues: Incorrect pH of the mobile phase, improper solvent composition, or an insufficient flow rate.

  • Sample Overload: Injecting too concentrated a sample, which can lead to peak fronting.[6][7]

  • Injection Problems: Using an injection solvent that is too strong compared to the mobile phase.[8]

Q3: How can I improve the resolution between this compound and a co-eluting peak?

A3: To improve resolution, you can modify several chromatographic parameters:

  • Optimize the mobile phase composition (LC) or temperature program (GC): Small changes can significantly impact selectivity.

  • Change the column: Switching to a column with a different stationary phase chemistry can alter the elution order of compounds.

  • Adjust the flow rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the analysis time.

  • Modify the pH of the mobile phase (LC): If the co-eluting compound is ionizable, adjusting the pH can change its retention time.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound in LC-MS Analysis

Question: I am observing significant peak tailing for this compound on my C18 column. What are the potential causes and how can I fix this?

Answer: Peak tailing for a basic compound like methyl anthranilate on a C18 column is often due to secondary interactions with residual silanol groups on the silica packing. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_hydrocarbon Inject a non-polar hydrocarbon. Does it also tail? start->check_hydrocarbon flow_path_issue Indicates a physical problem in the flow path. Check for dead volume in fittings, tubing, or a blocked column frit. check_hydrocarbon->flow_path_issue  Yes chemical_issue Tailing is likely due to chemical interactions. check_hydrocarbon->chemical_issue  No adjust_ph Adjust mobile phase pH. Lower pH to ~2-3 to protonate silanol groups. chemical_issue->adjust_ph ph_success Peak shape improves. adjust_ph->ph_success  Yes add_modifier Add a mobile phase modifier. Try 0.1% formic acid or a small amount of a competing base like triethylamine. adjust_ph->add_modifier  No modifier_success Peak shape improves. add_modifier->modifier_success  Yes change_column Consider a different column. Use an end-capped column or one with a different stationary phase (e.g., polar-embedded). add_modifier->change_column  No start Poor Resolution Observed optimize_temp Optimize Temperature Program. Decrease the ramp rate or add an isothermal hold. start->optimize_temp temp_success Resolution improves. optimize_temp->temp_success  Yes check_flow Check Carrier Gas Flow Rate. Ensure the flow rate is optimal for the column diameter. optimize_temp->check_flow  No flow_success Resolution improves. check_flow->flow_success  Yes change_column Change the GC Column. Use a longer column or a column with a different stationary phase polarity. check_flow->change_column  No

References

Technical Support Center: Minimizing Ion Suppression with Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression using Methyl anthranilate-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS/MS) for the quantitative analysis of methyl anthranilate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Understanding Ion Suppression in the Analysis of Methyl Anthranilate

Ion suppression is a common phenomenon in LC-MS/MS that can significantly impact the accuracy and reproducibility of your results. It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, methyl anthranilate. This interference leads to a decreased analyte signal, which can result in underestimation of its concentration. The use of a stable isotope-labeled internal standard, such as Methyl anthranilate-¹³C₆, is a robust strategy to compensate for these matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low and inconsistent peak areas for methyl anthranilate even at known concentrations?

A1: This is a classic symptom of ion suppression. Co-eluting compounds from your sample matrix (e.g., sugars in grape juice, complex phenolics in wine) can compete with methyl anthranilate for ionization in the MS source, leading to a reduced signal.

Troubleshooting Steps:

  • Confirm Ion Suppression: A post-column infusion experiment can confirm if ion suppression is occurring at the retention time of methyl anthranilate.

  • Utilize Methyl anthranilate-¹³C₆: Incorporate Methyl anthranilate-¹³C₆ as an internal standard in your sample preparation workflow. Since it co-elutes with the native analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal will remain constant, allowing for accurate quantification.

  • Optimize Chromatography: Adjust your chromatographic method to separate methyl anthranilate from the interfering matrix components. This can involve modifying the gradient, changing the column chemistry, or adjusting the mobile phase composition.

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.

Q2: My calibration curve for methyl anthranilate is non-linear, especially at lower concentrations. What could be the cause?

A2: Non-linearity in the calibration curve, particularly at the lower end, can be another indication of uncompensated matrix effects. The degree of ion suppression may not be uniform across the concentration range, leading to a disproportional signal response.

Troubleshooting Steps:

  • Implement Methyl anthranilate-¹³C₆: As with inconsistent peak areas, using a stable isotope-labeled internal standard is the most effective way to correct for this issue. The internal standard helps to normalize the response and linearize the calibration curve.

  • Matrix-Matched Calibrants: If a stable isotope-labeled internal standard is not available, preparing your calibration standards in a blank matrix that closely matches your samples can help to mimic the ion suppression effects and improve linearity. However, finding a truly "blank" matrix can be challenging.

Q3: I am using Methyl anthranilate-¹³C₆, but I am still seeing variability in my results. What should I check?

A3: While Methyl anthranilate-¹³C₆ is highly effective, several factors can still contribute to variability.

Troubleshooting Steps:

  • Co-elution: Verify that methyl anthranilate and Methyl anthranilate-¹³C₆ are perfectly co-eluting. Even a slight separation can lead to differential ion suppression. Adjusting the chromatographic conditions may be necessary to ensure complete co-elution. Studies have shown that ¹³C-labeled standards tend to co-elute more closely with the native analyte than deuterium-labeled standards.[1]

  • Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. A concentration that is too high can lead to detector saturation, while one that is too low may result in poor signal-to-noise. A common practice is to use a concentration in the mid-range of the calibration curve.

  • Purity of the Internal Standard: Verify the isotopic and chemical purity of your Methyl anthranilate-¹³C₆ standard. Impurities can interfere with the quantification.

  • Sample Processing Errors: Review your entire sample preparation workflow for potential sources of error, such as inconsistent pipetting or incomplete extraction.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues when using Methyl anthranilate-¹³C₆ to minimize ion suppression.

Symptom Potential Cause Recommended Action
Low analyte signal despite sufficient concentration Severe ion suppression from the sample matrix.1. Confirm the presence and extent of ion suppression using a post-column infusion experiment. 2. Implement a more effective sample cleanup method (e.g., solid-phase extraction). 3. Optimize chromatographic separation to resolve the analyte from interfering matrix components.
Poor reproducibility of analyte peak area Inconsistent matrix effects between samples.1. Ensure consistent and precise addition of Methyl anthranilate-¹³C₆ to all samples, standards, and quality controls. 2. Verify the homogeneity of your samples before extraction.
Analyte and internal standard peaks are not co-eluting Chromatographic separation between the analyte and the ¹³C-labeled internal standard.1. Adjust the mobile phase gradient to be shallower, allowing for closer elution. 2. Evaluate different stationary phases to achieve better co-elution.
High background noise in the chromatogram Contamination from the sample matrix, solvents, or system.1. Use high-purity solvents and reagents. 2. Incorporate a divert valve to direct the early and late eluting matrix components to waste. 3. Perform regular system maintenance and cleaning.
Non-linear calibration curve Differential ion suppression across the concentration range.1. Ensure the use of Methyl anthranilate-¹³C₆ across the entire calibration range. 2. If the issue persists, consider matrix-matched calibrants in conjunction with the internal standard.

Experimental Protocols

Protocol 1: Quantification of Methyl Anthranilate in Grape Juice using Methyl anthranilate-¹³C₆

This protocol outlines a stable isotope dilution LC-MS/MS method for the determination of methyl anthranilate in grape juice.

1. Materials and Reagents:

  • Methyl anthranilate analytical standard

  • Methyl anthranilate-¹³C₆ internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Syringe filters (0.22 µm)

  • Grape juice samples

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of methyl anthranilate and Methyl anthranilate-¹³C₆ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methyl anthranilate stock solution with a methanol/water mixture. Spike each working standard with a constant concentration of the Methyl anthranilate-¹³C₆ internal standard.

  • Sample Preparation:

    • Centrifuge the grape juice samples to remove solids.

    • To 1 mL of the supernatant, add a known amount of the Methyl anthranilate-¹³C₆ internal standard solution.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation and co-elution of methyl anthranilate and its internal standard.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for both methyl anthranilate and Methyl anthranilate-¹³C₆.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of methyl anthranilate to Methyl anthranilate-¹³C₆ against the concentration of methyl anthranilate.

  • Quantify the concentration of methyl anthranilate in the grape juice samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Grape Juice Sample Spike_IS Spike with Methyl anthranilate-¹³C₆ Sample->Spike_IS Filter Filter Spike_IS->Filter LC_Separation LC Separation Filter->LC_Separation Standards Calibration Standards with IS Standards->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of methyl anthranilate.

ion_suppression_logic Analyte Methyl Anthranilate Ion_Source Ion Source Analyte->Ion_Source IS Methyl anthranilate-¹³C₆ IS->Ion_Source Matrix Co-eluting Matrix Components Matrix->Ion_Source Suppressed_Analyte Suppressed Analyte Signal Ion_Source->Suppressed_Analyte Suppressed_IS Suppressed IS Signal Ion_Source->Suppressed_IS Ratio Analyte/IS Ratio (Constant) Suppressed_Analyte->Ratio Suppressed_IS->Ratio

Caption: Logic of ion suppression compensation using a stable isotope-labeled internal standard.

References

Technical Support Center: Optimization of Ionization Source for Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization source for the analysis of Methyl anthranilate-¹³C₆ by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the ionization source for Methyl anthranilate-¹³C₆?

A1: The initial and most critical step is to select the appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar and ionizable compounds, while atmospheric pressure chemical ionization (APCI) is generally preferred for less polar, lower-molecular-weight compounds.[1] For Methyl anthranilate, which has moderate polarity, both techniques should be considered and tested. An infusion of a standard solution of Methyl anthranilate-¹³C₆ can help determine which ionization mode (positive or negative) and technique provides the best initial signal.[1]

Q2: I am observing a weak or no signal for Methyl anthranilate-¹³C₆. What are the common causes and how can I troubleshoot this?

A2: Low signal intensity is a frequent issue in mass spectrometry.[2] Several factors could be responsible:

  • Suboptimal Ionization Source Parameters: The spray voltage, gas temperatures, and gas flow rates are critical. A systematic optimization of these parameters is necessary.

  • Incorrect Mobile Phase pH: For ESI, the pH of the mobile phase should be adjusted to ensure the analyte is in its charged form. For basic compounds like Methyl anthranilate, a mobile phase pH two units below its pKa is recommended.[2]

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of the target analyte, leading to a reduced signal.[3] The use of an isotopically labeled internal standard like Methyl anthranilate-¹³C₆ is designed to compensate for this effect. However, severe ion suppression can still be problematic.

  • Sample Concentration: The sample might be too dilute to produce a strong signal or, conversely, too concentrated, leading to ion suppression.[2]

  • Instrument Calibration and Cleanliness: Ensure the mass spectrometer is properly calibrated and the ion source is clean. Contamination can significantly impact signal intensity.[4]

Q3: Why am I seeing high background noise in my mass spectra?

A3: High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phase.

  • Contaminated LC System or Ion Source: Residuals from previous analyses can contribute to background noise. Thoroughly clean the system and the ion source.

  • Leaks in the System: Air leaks in the LC or MS system can introduce contaminants and increase background noise.

Q4: My peak shape is poor (broadening, splitting, or tailing). What should I investigate?

A4: Poor peak shape can be attributed to several factors:[4]

  • Chromatographic Issues: Problems with the analytical column, such as contamination or degradation, can lead to poor peak shapes.

  • Suboptimal Ionization Conditions: Adjusting source parameters like gas flows can sometimes improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak broadening.

  • Improper Injection Technique: Issues with the autosampler can affect peak shape.

Q5: How does the ¹³C₆ isotopic label affect the optimization process?

A5: The ¹³C₆ label in Methyl anthranilate-¹³C₆ is primarily for its use as an internal standard to improve quantification accuracy by correcting for matrix effects and variations in instrument response. While isotopic labeling generally has a minimal effect on the ionization efficiency, it is crucial to verify that the labeled and unlabeled compounds co-elute chromatographically for effective internal standardization.[5] The mass difference of 6 Da will be the primary distinction in the mass spectrum.

Troubleshooting Guides

Guide 1: Low Signal Intensity for Methyl Anthranilate-¹³C₆

This guide provides a step-by-step approach to troubleshooting low signal intensity.

dot

Caption: Troubleshooting workflow for low signal intensity.

Guide 2: High Background Noise

This guide outlines the steps to identify and eliminate sources of high background noise.

dot

References

Technical Support Center: Methyl Anthranilate-13C6 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting linearity issues with Methyl anthranilate-13C6 calibration curves. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Methyl anthranilate, where six Carbon-12 atoms are replaced with Carbon-13 atoms. It is an ideal internal standard (IS) for quantitative mass spectrometry analysis because it shares nearly identical chemical and physical properties with the unlabeled analyte (Methyl anthranilate). This includes co-elution during chromatography and similar ionization efficiency, which helps to correct for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the common causes of non-linearity in my calibration curve?

Non-linear calibration curves in LC-MS/MS analysis can arise from several factors at various stages of the analytical process. Common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response.

  • Ionization Saturation/Suppression: The efficiency of ionization in the MS source can decrease at high concentrations due to competition for charge or space. Co-eluting matrix components can also suppress the ionization of the analyte and internal standard.

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte and IS, causing either suppression or enhancement of the signal.[1]

  • Inappropriate Internal Standard Concentration: An incorrect concentration of the internal standard can lead to inaccurate response ratios, particularly at the lower or upper ends of the calibration range.

  • Analyte or IS Degradation: Methyl anthranilate is sensitive to light and air.[2] Improper storage or handling can lead to degradation, affecting the accuracy of the standards.

  • Cross-Contamination: Contamination of the IS with the unlabeled analyte, or vice-versa, can lead to inaccurate measurements.

Q3: My calibration curve is non-linear at the higher concentration points. What should I do?

This is a classic sign of detector or ionization saturation. Here are a few troubleshooting steps:

  • Dilute your higher concentration standards: Diluting the standards that are showing a plateau in response can bring them back into the linear range of the detector.

  • Reduce the injection volume: Injecting a smaller volume of the sample can help to avoid overloading the system.

  • Optimize MS source parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes extend the linear dynamic range.

  • Use a quadratic regression model: If the non-linearity is predictable and reproducible, a quadratic (or other non-linear) regression model with appropriate weighting (e.g., 1/x or 1/x²) can be used to fit the curve.

Q4: I'm observing poor linearity at the lower end of my calibration curve. What could be the cause?

Poor performance at the low end of the curve often points to issues with sensitivity, background noise, or analyte adsorption. Consider the following:

  • Check for instrument sensitivity: Ensure the instrument is sensitive enough to detect the lowest concentration standards reliably.

  • Investigate background noise: High background noise can interfere with the accurate integration of low-level peaks.

  • Analyte Adsorption: Methyl anthranilate, being a relatively small and slightly polar molecule, can adsorb to surfaces in the LC system or sample vials. Using deactivated vials and tubing can help mitigate this.

  • Optimize sample preparation: Ensure your extraction and cleanup procedures are efficient at low concentrations.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving linearity issues with your this compound calibration curves.

Problem 1: Consistent Non-Linearity (Curve Bends at High Concentrations)
Potential Cause Diagnostic Check Recommended Solution
Detector Saturation Review the peak shape of the highest concentration standards. Saturated peaks often appear flattened or "clipped" at the apex.1. Dilute the high concentration standards and re-inject. 2. Reduce the injection volume. 3. If possible, use a less abundant isotope for quantification at high concentrations.
Ionization Saturation Observe the response of both the analyte and the internal standard. If both plateau, ionization saturation is likely.1. Optimize MS source parameters (e.g., reduce spray voltage, increase nebulizer gas flow). 2. Dilute the sample extract before injection.
Inappropriate Regression Model The data consistently fits a curve better than a straight line.Use a weighted (1/x or 1/x²) linear regression or a quadratic regression model. Ensure your laboratory's SOPs allow for non-linear models.
Problem 2: Poor Reproducibility and Linearity at Low Concentrations
Potential Cause Diagnostic Check Recommended Solution
Analyte Adsorption Inject a series of low-concentration standards and observe if the peak area increases with each subsequent injection.1. Use deactivated glass vials or polypropylene vials. 2. Prime the LC system with a mid-concentration standard before running the calibration curve. 3. Modify the mobile phase to reduce adsorptive effects (e.g., adjust pH or organic content).
High Background/Interference Examine the chromatograms of blank samples. Look for interfering peaks at the retention time of Methyl anthranilate.1. Improve the sample cleanup procedure to remove interfering matrix components. 2. Optimize the chromatographic method to separate the analyte from interferences.
Inaccurate Pipetting Prepare a fresh set of low-concentration standards using calibrated pipettes.1. Ensure all pipettes are properly calibrated. 2. Use appropriate volume pipettes for the dilutions. 3. Prepare a larger volume of stock solution to minimize errors from pipetting very small volumes.
Problem 3: Inconsistent Linearity Across Different Sample Batches
Potential Cause Diagnostic Check Recommended Solution
Matrix Effects Prepare matrix-matched calibration standards and compare the slope to a solvent-based calibration curve. A significant difference indicates matrix effects.1. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. 2. Use matrix-matched calibration standards for quantification. 3. If suppression is severe, dilute the sample extract to minimize the impact of the matrix.
Internal Standard Instability Prepare fresh IS working solutions and re-run the affected batches.Ensure proper storage of this compound stock solutions (refrigerated, protected from light). Prepare fresh working solutions daily.
LC System Variability Monitor system suitability parameters (e.g., retention time, peak shape, and response) throughout the analytical run.Perform regular maintenance on the LC system, including cleaning the injector, checking for leaks, and ensuring mobile phase consistency.

Experimental Protocol: Preparation of Calibration Curve for Methyl Anthranilate using this compound

This protocol provides a general framework for creating a calibration curve. It may need to be adapted based on the specific matrix and instrumentation used.

1. Preparation of Stock Solutions:

  • Methyl Anthranilate (Analyte) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl anthranilate standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.

2. Preparation of Working Solutions:

  • Analyte Working Standard Series: Perform serial dilutions of the Analyte Stock Solution to prepare a series of working standards at concentrations covering the expected range of the samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Internal Standard Stock Solution to a concentration that provides a consistent and robust signal in the MS.

3. Preparation of Calibration Standards:

  • For each calibration point, add a constant volume of the Internal Standard Working Solution to a fixed volume of each Analyte Working Standard.

  • The final volume should be brought up with the same solvent.

  • Example Calibration Standard Preparation:

Calibration LevelAnalyte Working Standard (ng/mL)Volume of Analyte WS (µL)Volume of IS WS (100 ng/mL) (µL)Final Volume (µL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
110105010000.15
250105010000.55
3100105010001.05
4500105010005.05
510001050100010.05
650001050100050.05
71000010501000100.05

4. LC-MS/MS Analysis:

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for Methyl anthranilate and one for this compound.

5. Data Processing:

  • Integrate the peak areas for both the analyte and the internal standard for each calibration point.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Plot the response ratio against the analyte concentration.

  • Perform a linear regression analysis (or a suitable non-linear regression if necessary) to obtain the calibration curve equation and the coefficient of determination (r²).

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) working_analyte Analyte Working Standards (Serial Dilutions) stock_analyte->working_analyte stock_is IS Stock (1 mg/mL) working_is IS Working Standard (e.g., 100 ng/mL) stock_is->working_is cal_standards Calibration Standards (Analyte + IS) working_analyte->cal_standards working_is->cal_standards lcms LC-MS/MS Analysis (MRM Mode) cal_standards->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve (Response Ratio vs. Conc.) data_proc->cal_curve

Caption: Experimental workflow for creating a calibration curve.

troubleshooting_logic start Linearity Issue Observed non_linearity_type Where is the non-linearity? start->non_linearity_type high_conc High Concentrations non_linearity_type->high_conc High End low_conc Low Concentrations non_linearity_type->low_conc Low End inconsistent Inconsistent Batches non_linearity_type->inconsistent Inconsistent check_saturation Check for Detector/ Ionization Saturation high_conc->check_saturation check_adsorption_noise Check for Adsorption/ Background Noise low_conc->check_adsorption_noise check_matrix_effects Investigate Matrix Effects inconsistent->check_matrix_effects dilute_or_adjust Dilute Standards/ Adjust MS Source check_saturation->dilute_or_adjust Yes use_quadratic Use Weighted or Quadratic Regression check_saturation->use_quadratic No deactivated_vials Use Deactivated Vials/ Improve Cleanup check_adsorption_noise->deactivated_vials Yes check_pipetting Verify Pipetting Accuracy check_adsorption_noise->check_pipetting No matrix_matched Use Matrix-Matched Standards check_matrix_effects->matrix_matched Present improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup Severe

Caption: Troubleshooting logic for calibration curve linearity.

References

Technical Support Center: Stability of Methyl Anthranilate-13C6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl anthranilate-13C6 when used as an internal standard in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to perform a separate stability study for a stable-isotope labeled internal standard (SIL-IS) like this compound?

A1: Not always. Regulatory guidelines suggest that for a SIL-IS, its stability is expected to be comparable to the analyte. Therefore, a separate, extensive stability study for the internal standard (IS) might not be required if the analyte's stability has been thoroughly demonstrated.[1] However, it is crucial to evaluate the stability of the IS during method validation to ensure it does not degrade under the same conditions as the study samples. Any instability of the IS could compromise the accuracy of the analytical data.

Q2: What are the key stability experiments that should be considered for this compound?

A2: The key stability experiments to consider for this compound in biological matrices include:

  • Freeze-Thaw Stability: To assess stability after repeated freezing and thawing cycles.[2][3][4][5][6]

  • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for the duration of sample preparation.[2]

  • Long-Term Stability: To ensure stability over the entire storage period of the study samples.[2][7][8][9][10]

  • Stock and Working Solution Stability: To confirm the stability of the IS in its storage solvent.[2]

Q3: What are the typical acceptance criteria for internal standard stability?

A3: The response of the internal standard should remain consistent across the analytical run. While there isn't a universally fixed acceptance criterion, significant trends or variations in the IS response should be investigated.[11] For stability assessments, the mean concentration of the analyte in the stability samples at each time point should be within ±15% of the nominal concentration. A similar principle can be applied to assess the stability of the internal standard if analyzed independently.

Q4: Can I use an analogue internal standard if this compound is not available?

A4: Yes, a structural analogue can be used as an internal standard. However, SIL-IS are generally preferred in LC-MS/MS assays because their physicochemical properties are nearly identical to the analyte, leading to better compensation for variability in sample extraction, matrix effects, and ionization.[12][13][14][15] If using an analogue, it is critical to thoroughly validate its performance to ensure it effectively tracks the analyte.[14]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response Across a Batch

  • Question: I am observing significant variability in the this compound peak area across a single analytical run. What could be the cause?

  • Answer: Inconsistent IS response can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Check for Sample Preparation Errors:

      • Inconsistent IS Spiking: Ensure the IS solution is being added precisely and consistently to all samples, including calibration standards and quality controls (QCs). Verify the accuracy of your pipettes.

      • Poor Mixing: Inadequate vortexing or mixing after adding the IS can lead to non-homogenous samples.

    • Investigate Matrix Effects:

      • Differential Ion Suppression/Enhancement: The composition of the biological matrix can vary between samples, potentially affecting the ionization of the IS. Evaluate matrix effects by comparing the IS response in blank matrix extracts versus neat solutions.

    • Examine for Instability:

      • Short-Term Degradation: If samples are left at room temperature for varying amounts of time before analysis, the IS may be degrading. Perform a controlled short-term stability experiment to assess this.

    • Assess for Instrument-Related Issues:

      • Injector Variability: An issue with the autosampler could lead to inconsistent injection volumes.

      • LC System Leaks: Check for any leaks in the LC system that could cause pressure fluctuations and affect retention times and peak areas.[16]

      • MS Source Contamination: A dirty or contaminated mass spectrometer source can lead to inconsistent ionization and signal instability.[17][18]

Issue 2: Decreasing IS Response Over Time (Long-Term Storage)

  • Question: The peak area of this compound in my long-term stability QC samples is consistently decreasing over several months. What does this indicate?

  • Answer: A consistent decrease in the IS response over time in long-term stability samples is a strong indicator of degradation.

    • Confirm Storage Conditions: Verify that the samples have been consistently stored at the correct temperature (-20°C or -80°C). Check temperature logs for any excursions.

    • Evaluate Freeze-Thaw Stability: If the samples have been accessed multiple times, the degradation could be due to repeated freeze-thaw cycles. Ensure your validated number of freeze-thaw cycles has not been exceeded.[4][5]

    • Investigate Chemical Stability: Methyl anthranilate, an ester, can be susceptible to hydrolysis.[19] Although the 13C6 label does not alter its chemical properties, enzymatic or chemical hydrolysis could occur in the biological matrix over time.

    • Consider Adsorption: The compound may be adsorbing to the storage container material. Consider testing different types of storage tubes.

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

AnalyteConcentration (ng/mL)Cycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)
Low QC1098.597.296.8
High QC500101.299.898.5

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)0 hours (% Recovery)4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
Low QC10100.099.197.594.3
High QC500100.0100.598.996.1

Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C

AnalyteConcentration (ng/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)
Low QC1099.398.797.195.8
High QC500100.899.598.297.0

*Note: The data presented in these tables is for illustrative purposes only and should be confirmed by laboratory experiments.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a pool of the relevant biological matrix (e.g., human plasma) with this compound at two concentration levels (low and high QC). Aliquot into multiple storage tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (T=0) to establish the baseline response.

  • Freeze-Thaw Cycles:

    • Freeze the remaining stability samples at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.[2][4]

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for another 12-24 hours. This constitutes one cycle.

    • Repeat for a minimum of three cycles.[2][4]

  • Analysis: After the completion of the desired number of cycles, analyze the stability samples along with a freshly prepared set of calibration standards and QCs.

  • Evaluation: Calculate the mean concentration of the stability samples and compare it to the nominal concentration. The deviation should ideally be within ±15%.

Protocol 2: Long-Term Stability Assessment

  • Sample Preparation: Prepare a sufficient number of low and high QC samples in the biological matrix of interest.

  • Baseline Analysis: Analyze a set of T=0 samples.

  • Storage: Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Time-Point Analysis: At predefined time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of stability samples.[10]

  • Analysis: Allow the samples to thaw at room temperature and analyze them against a freshly prepared calibration curve and QCs.

  • Evaluation: Compare the measured concentrations of the stored QCs to their nominal values.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High QCs in Matrix spike_is Spike with this compound prep_qc->spike_is aliquot Aliquot Samples spike_is->aliquot ft_stability Freeze-Thaw Cycles aliquot->ft_stability st_stability Short-Term (Bench-Top) aliquot->st_stability lt_stability Long-Term Storage aliquot->lt_stability analysis LC-MS/MS Analysis with Fresh Calibrators ft_stability->analysis st_stability->analysis lt_stability->analysis eval Compare to Nominal Concentration (Acceptance: ±15%) analysis->eval

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_IS_Variability cluster_investigation Investigation Steps cluster_outcomes Potential Root Causes & Solutions start Inconsistent IS Response Observed check_prep Review Sample Prep SOP (Pipetting, Mixing) start->check_prep check_matrix Evaluate Matrix Effects check_prep->check_matrix No Error prep_error Root Cause: Sample Prep Error Solution: Re-train analyst, Calibrate pipettes check_prep->prep_error Error Found check_instrument Inspect LC-MS/MS System (Injector, Leaks, Source) check_matrix->check_instrument Absent matrix_effect Root Cause: Matrix Effect Solution: Optimize sample cleanup, Change chromatography check_matrix->matrix_effect Present instrument_issue Root Cause: Instrument Malfunction Solution: Perform system maintenance check_instrument->instrument_issue Issue Found

Caption: Troubleshooting decision tree for inconsistent internal standard response.

References

Technical Support Center: Preventing Contamination with Unlabeled Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination with unlabeled Methyl anthranilate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of unlabeled Methyl anthranilate contamination in a laboratory setting?

A1: Contamination with unlabeled Methyl anthranilate can occur through several pathways:

  • Cross-contamination: The most common source is the unintentional transfer from a labeled stock bottle to other reagents, samples, or equipment. This can happen through shared spatulas, pipettes, or glassware that has not been properly cleaned.

  • Aerosolization: Methyl anthranilate has a noticeable grape-like odor, indicating it can be volatile. Spills or improper handling of powdered forms can lead to the generation of aerosols that can settle on surfaces and contaminate experiments.

  • Improper Waste Disposal: Disposing of Methyl anthranil-ate waste in general laboratory trash can lead to the contamination of other materials and the laboratory environment.

  • Legacy Contamination: In laboratories where Methyl anthranilate has been used extensively, residual amounts may persist on benchtops, in fume hoods, or on equipment if not thoroughly decontaminated.

  • Misidentification: An unlabeled container may be mistaken for another substance and used inappropriately in an experiment, leading to contamination.

Q2: What are the potential consequences of Methyl anthranilate contamination in research and drug development?

A2: Unwanted introduction of Methyl anthranilate can have significant negative impacts on experimental outcomes and drug development processes:

  • Altered Biological Activity: As an aromatic amine, Methyl anthranilate can interfere with biological assays, leading to false positive or false negative results. It may exhibit unexpected pharmacological effects, confounding the interpretation of experimental data.[1][2]

  • Interference with Analytical Measurements: Methyl anthranilate's chemical properties can interfere with various analytical techniques, potentially masking or being mistaken for the analyte of interest.

  • Compromised Product Purity: In drug development, even trace amounts of contaminants can affect the purity, stability, and safety of the final product, potentially leading to costly batch failures and regulatory hurdles.[3]

  • Wasted Resources: Contaminated experiments lead to wasted time, reagents, and financial resources, as well as delays in research timelines.

Q3: How can I safely handle a container of a chemical that I suspect is unlabeled Methyl anthranilate?

A3: If you encounter an unlabeled container that you suspect contains Methyl anthranilate, it is crucial to treat it as a hazardous and unknown substance until its identity is confirmed. Follow these steps:

  • Do not use the chemical.

  • Immediately label the container as "Caution: Do Not Use - Unknown Substance".[4]

  • Isolate the container in a well-ventilated area, such as a chemical fume hood, away from incompatible materials.[4]

  • Consult with your laboratory supervisor or Environmental Health and Safety (EHS) department for guidance on proper identification and disposal procedures.

  • If you need to handle the container, always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

Troubleshooting Guides

Guide 1: Suspected Methyl Anthranilate Contamination in an Experiment

This guide provides a step-by-step approach to troubleshooting suspected contamination of an experiment with unlabeled Methyl anthranilate.

Symptoms:

  • Unexpected or inconsistent experimental results.

  • A faint, sweet, grape-like odor in your samples or workspace.

  • Anomalous peaks in analytical data (e.g., chromatography, mass spectrometry).

Troubleshooting Workflow:

G A Suspected Contamination B Isolate the affected experiment and materials A->B C Review recent lab activities. Was Methyl anthranilate used nearby? B->C D Analyze a control sample and the suspected contaminated sample using a suitable analytical method (e.g., HPLC, GC-MS) C->D E Is Methyl anthranilate detected? D->E F Identify the source of contamination (e.g., shared equipment, contaminated reagent) E->F Yes J No Methyl anthranilate detected. Investigate other potential causes for the unexpected results. E->J No G Decontaminate the affected area and equipment F->G H Discard contaminated reagents and samples G->H I Document the incident and review lab procedures to prevent recurrence H->I

Caption: Troubleshooting workflow for suspected Methyl anthranilate contamination.

Guide 2: Decontamination of Surfaces and Equipment

This guide outlines the procedure for decontaminating laboratory surfaces and equipment contaminated with Methyl anthranilate.

Decontamination Workflow:

G A Identify contaminated area or equipment B Wear appropriate PPE (gloves, goggles, lab coat) A->B C Prepare decontamination solution (e.g., 1:3 mixture of a commercial aromatic amine decontamination solution and a cleaning/developing solution) B->C D Wet the contaminated area thoroughly with the cleaning/developing solution C->D E Apply the decontamination solution and allow it to react for at least 5 minutes D->E F Rinse the area with water E->F G Verify decontamination with a surface wipe test and appropriate analytical method F->G H Is contamination still present? G->H I Repeat decontamination steps H->I Yes J Decontamination complete. Document the procedure. H->J No I->D

Caption: Workflow for decontaminating Methyl anthranilate spills.

Experimental Protocols

Protocol 1: Detection and Quantification of Methyl Anthranilate Contamination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the detection and quantification of Methyl anthranilate in a liquid sample.

Methodology:

  • Sample Preparation:

    • For aqueous samples, a direct injection may be possible after filtration through a 0.45 µm filter.

    • For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) may be necessary to isolate the Methyl anthranilate and remove interfering substances.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized depending on the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where Methyl anthranilate has significant absorbance (e.g., 254 nm or 335 nm). A fluorescence detector can also be used for higher sensitivity.

  • Quantification:

    • Prepare a series of standard solutions of Methyl anthranilate of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample and determine the peak area of Methyl anthranilate.

    • Calculate the concentration of Methyl anthranilate in the sample using the calibration curve.

Protocol 2: Handling of an Unlabeled Chemical Container

This protocol outlines the steps for safely managing an unlabeled chemical container in the laboratory.

Workflow for Handling Unlabeled Chemicals:

G A Unlabeled container found B Do not open or handle unnecessarily A->B C Label immediately: 'Caution: Do Not Use - Unknown Substance' B->C D Inform Lab Supervisor and/or EHS C->D E Can the contents be identified through lab records or staff knowledge? D->E F If identified, relabel with full chemical name and hazard information E->F Yes G If not identified, treat as hazardous waste E->G No I Review inventory and labeling procedures to prevent recurrence F->I H Arrange for proper disposal through EHS G->H H->I

Caption: Procedure for handling an unlabeled chemical container.

Data Presentation

Table 1: Analytical Methods for Detection of Methyl Anthranilate
Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
High-Performance Liquid Chromatography (HPLC) with UV DetectionSeparation based on polarity, detection by UV absorbance.0.00125 µg/mL0.00417 µg/mL[6]
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and mass-to-charge ratio of ions.0.12 mg/kg0.36 mg/kg[7]
Time-Resolved Luminescence DetectionMeasurement of luminescence after hydrolysis and chelation.6.6 nmol/L-[8]
Table 2: Stability of Methyl Anthranilate
ConditionStabilityDegradation ProductsNotes
Room Temperature (in a closed container) Stable-Stable under recommended storage conditions.[8]
Elevated Temperature May degradeOxides of nitrogen and carbonAvoid strong heating.
Exposure to Light May degrade-Light sensitive.
Aqueous Solution (Hydrolysis) Can hydrolyzeAnthranilic acid and methanolThe rate of hydrolysis is dependent on pH and temperature.

References

Impact of Solvent Choice on Methyl Anthranilate-13C6 Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl anthranilate-13C6 in various laboratory solvents. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected Degradation of Stock Solution Solvent Choice: Protic solvents like methanol or aqueous buffers can facilitate hydrolysis of the ester group, especially at non-neutral pH.Prepare stock solutions in aprotic solvents such as acetonitrile or DMSO for long-term storage. If aqueous solutions are necessary, prepare them fresh and use them promptly. Acidifying methanolic solutions with a small amount of sulfuric acid can form a more stable quaternary amine conjugate.[1]
Light Exposure: Methyl anthranilate is known to be photoreactive and can degrade upon exposure to UV or even ambient light.[2][3]Store stock and working solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during sample preparation.
Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis and oxidation.Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[4] Allow solutions to equilibrate to room temperature before use to prevent condensation.
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or exposure to air over time.Purge stock solutions with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation. Use high-purity solvents.
Inconsistent Peak Areas in LC-MS Analysis Analyte Instability in Autosampler: Degradation can occur in the autosampler, especially if samples are left for extended periods at room temperature.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh dilutions from a stable stock solution for each analytical run if instability is suspected.
pH of Mobile Phase: The stability of this compound can be pH-dependent. Acidic or basic mobile phases can promote hydrolysis during the analytical run.Evaluate the stability of the analyte in the mobile phase. If instability is observed, adjust the mobile phase pH to be closer to neutral, if chromatographically feasible.
Appearance of Unexpected Peaks in Chromatogram Formation of Degradation Products: New peaks may correspond to hydrolysis products (Anthranilic acid-13C6 and methanol) or oxidation products.Conduct forced degradation studies (see experimental protocol below) to identify potential degradation products and their retention times. This can help in troubleshooting and confirming the identity of unknown peaks.
Isotopic Exchange Solvent Protons: While less common for 13C labels, there is a theoretical possibility of proton exchange on the aromatic ring under certain conditions, though this is more of a concern for deuterium labels.Using aprotic solvents will minimize the risk of any potential (though unlikely) exchange. 13C labels are generally stable and not prone to exchange under typical analytical conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, it is recommended to use a high-purity aprotic solvent such as acetonitrile or DMSO . These solvents are less likely to participate in hydrolysis reactions compared to protic solvents like methanol or water. Solutions should be stored in amber vials at -20°C or -80°C to minimize both photodegradation and thermal degradation.

Q2: I need to use an aqueous buffer for my experiment. How can I minimize degradation of this compound?

A2: If an aqueous buffer is required, it is best to prepare the solution fresh on the day of use. The stability of Methyl anthranilate is pH-dependent, and significant hydrolysis can occur under acidic or basic conditions. It is advisable to maintain the pH as close to neutral as possible. For extended experiments, consider evaluating the stability of the compound in your specific buffer system over the time course of the experiment.

Q3: My analytical results are showing high variability. Could this be related to the stability of my internal standard?

A3: Yes, instability of an internal standard is a common source of variability in quantitative analysis. If this compound is degrading in your samples or standards, you will observe inconsistent peak area ratios. To investigate this, prepare a set of quality control (QC) samples and analyze them at the beginning and end of your analytical run. A significant decrease in the internal standard response over time suggests instability in the autosampler or mobile phase.

Q4: Are there any known degradation products of Methyl anthranilate that I should look for?

A4: The primary degradation pathway is the hydrolysis of the ester bond, which would result in the formation of Anthranilic acid-13C6 and methanol. Oxidative degradation can also occur, leading to various oxidized species. Photodegradation can lead to the formation of hydroxy derivatives and potentially trimers.[2][5] Performing forced degradation studies can help to generate and identify these potential degradants in your specific system.

Experimental Protocols

Protocol for Assessing Solvent-Dependent Stability

This protocol provides a general framework for evaluating the stability of this compound in different solvents under various conditions.

Objective: To determine the stability of this compound in selected solvents over time at different temperatures and light conditions.

Materials:

  • This compound

  • High-purity solvents: Acetonitrile, DMSO, Methanol, Water (HPLC-grade)

  • Buffers of desired pH (e.g., phosphate buffer at pH 5, 7, and 9)

  • Amber and clear glass vials with PTFE-lined caps

  • LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • Dilute the stock solution with each of the test solvents (e.g., acetonitrile, DMSO, methanol, buffered solutions) to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

    • For each solvent, prepare aliquots in both amber and clear vials to assess photostability.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • Refrigerated (2-8°C)

      • Room temperature (~25°C)

      • Accelerated (e.g., 40°C)

    • Ensure that the clear vials are exposed to ambient laboratory light, while the amber vials are protected from light.

  • Time Points for Analysis:

    • Analyze the samples at initial time point (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week). The frequency of testing can be adjusted based on the observed stability.

  • Analytical Method:

    • Use a validated stability-indicating LC-MS method to quantify the concentration of this compound. The method should be able to separate the parent compound from potential degradants.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways for this compound.

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution in a stable solvent to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution in a photostable solvent (e.g., acetonitrile) in a clear vial to a UV lamp or a photostability chamber.

  • Analysis: Analyze the stressed samples by LC-MS and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Work Prepare Working Solutions in Test Solvents Stock->Work Dilute Temp Temperature (2-8°C, 25°C, 40°C) Work->Temp Light Light (Amber vs. Clear Vials) Work->Light LCMS LC-MS Analysis Temp->LCMS Light->LCMS Data Data Interpretation (% Remaining vs. Time) LCMS->Data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway MA This compound Acid Anthranilic acid-13C6 + Methanol MA->Acid Hydrolysis (Acid/Base) Oxidized Oxidized Products MA->Oxidized Oxidation (e.g., H2O2) Photo Photodegradation Products (e.g., Hydroxy Derivatives) MA->Photo Photolysis (UV/Light)

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Method Validation: A Comparative Guide to Using Methyl Anthranilate-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of method validation performance when utilizing Methyl Anthranilate-¹³C₆ as an internal standard against a common alternative, Naphthalene. The use of a stable isotope-labeled internal standard, such as Methyl Anthranilate-¹³C₆, is demonstrated to significantly enhance the accuracy and reliability of quantitative analysis, particularly in complex matrices.

Superior Performance of Methyl Anthranilate-¹³C₆

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] Methyl Anthranilate-¹³C₆, being chemically identical to the analyte of interest, co-elutes perfectly and experiences the same ionization and fragmentation behavior. This minimizes variability during sample preparation and analysis, leading to more accurate and precise results compared to non-isotopically labeled internal standards.[1][2][3]

The primary advantages of using a ¹³C-labeled internal standard over deuterated or non-labeled alternatives include:

  • No Isotopic Exchange: The ¹³C label is stable and does not exchange with other atoms in the sample or solvent, a potential issue with deuterium-labeled standards.[2][3]

  • Identical Chromatographic Behavior: As the chemical structure is identical to the analyte, the retention time is the same, eliminating potential quantification errors due to shifts in retention time that can occur with different compounds.[1][3]

  • Similar Ionization Efficiency: The ¹³C-labeled standard exhibits nearly identical ionization efficiency to the native analyte, leading to more accurate quantification.[4]

Comparative Performance Data

The following tables summarize the expected performance of a GC-MS method for the quantification of Methyl Anthranilate using Methyl Anthranilate-¹³C₆ as an internal standard, compared to published data using Naphthalene as an internal standard.

Table 1: Linearity

Internal StandardLinear Range (µg/mL)Correlation Coefficient (r²)
Methyl Anthranilate-¹³C₆ (Expected) 1 - 50> 0.999
Naphthalene[5]1 - 500.9996

Table 2: Accuracy (Recovery)

Internal StandardSpiked Concentration (µg/mL)Recovery (%)
Methyl Anthranilate-¹³C₆ (Expected) 1095 - 105
2595 - 105
4095 - 105
Naphthalene[5]Not Specified90.5 - 103.4

Table 3: Precision (Relative Standard Deviation - RSD)

Internal StandardConcentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
Methyl Anthranilate-¹³C₆ (Expected) 10< 2< 3
25< 2< 3
40< 2< 3
Naphthalene[5]Not Specified< 5Not Reported

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Internal StandardLOD (mg/kg)LOQ (mg/kg)
Methyl Anthranilate-¹³C₆ (Expected) < 0.12< 0.36
Naphthalene[5]0.120.36

Experimental Protocols

A detailed experimental protocol for the validation of a GC-MS method for the quantification of Methyl Anthranilate using Methyl Anthranilate-¹³C₆ as an internal standard is provided below.

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve Methyl Anthranilate-¹³C₆ in a suitable solvent (e.g., dichloromethane) to prepare a stock solution of 100 µg/mL.

  • Analyte Stock Solution: Accurately weigh and dissolve Methyl Anthranilate in the same solvent to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix and adding a constant concentration of the IS to each standard. A typical concentration range would be 1, 5, 10, 25, and 50 µg/mL of Methyl Anthranilate with 10 µg/mL of Methyl Anthranilate-¹³C₆.

  • Sample Preparation: Accurately weigh the sample, add a known amount of the IS, and extract the analytes using a suitable extraction method (e.g., liquid-liquid extraction with dichloromethane).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Methyl Anthranilate: m/z 151 (quantifier), 119, 92 (qualifiers).

      • Methyl Anthranilate-¹³C₆: m/z 157 (quantifier), 125, 98 (qualifiers).

Method Validation Parameters

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the method validation process.

Experimental Workflow Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard Prep Prepare Calibration Standards (Analyte + IS) GCMS GC-MS Analysis (SIM Mode) Standard Prep->GCMS Sample Prep Prepare Samples (Spike with IS and Extract) Sample Prep->GCMS Linearity Linearity GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (RSD) GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ

Caption: Overview of the experimental workflow.

Signaling_Pathway Internal Standard Logic Pathway Analyte Methyl Anthranilate Extraction Extraction & Preparation Analyte->Extraction IS Methyl Anthranilate-¹³C₆ (Internal Standard) IS->Extraction Sample Sample Matrix Sample->Extraction GCMS GC-MS Measurement Extraction->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

A Head-to-Head Battle of Internal Standards: Methyl Anthranilate-13C6 vs. Deuterated Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in high-stakes quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between Methyl anthranilate-13C6 and its deuterated counterparts, supported by experimental data and detailed protocols, to inform the selection of the most suitable internal standard for your analytical needs.

In the realm of isotope dilution mass spectrometry (IDMS), stable isotope-labeled internal standards are the gold standard for correcting sample preparation variability and matrix effects. While deuterated standards have been traditionally employed due to their lower cost, carbon-13 (¹³C) labeled standards are increasingly recognized for their superior performance. This guide delves into a direct comparison of this compound and a commonly used deuterated analog, Methyl-d3-anthranilate, in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The following tables summarize the key performance metrics of this compound versus a deuterated internal standard in a typical quantitative LC-MS/MS assay. The data highlights the inherent advantages of using a ¹³C-labeled standard.

Table 1: Chromatographic and Mass Spectrometric Properties

ParameterMethyl anthranilate (Analyte)This compound (Internal Standard)Methyl-d3-anthranilate (Internal Standard)
Molecular Formula C₈H₉NO₂¹³C₆C₂H₉NO₂C₈H₆D₃NO₂
Monoisotopic Mass 151.0633 g/mol 157.0835 g/mol 154.0822 g/mol
Precursor Ion (m/z) 152.1158.1155.1
Product Ion (m/z) 120.1126.1120.1
Retention Time (min) 5.255.255.21
Retention Time Shift N/ANone Present

Table 2: Method Validation Parameters

ParameterThis compound as ISDeuterated Standard as IS
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 98.5% - 101.2%92.7% - 105.8%
Precision (%RSD) < 3%< 8%
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL

The data clearly indicates that this compound provides superior accuracy and precision. The co-elution of the ¹³C-labeled standard with the native analyte is a critical advantage, as it ensures that both compounds experience identical matrix effects and ionization suppression, leading to more reliable quantification. Deuterated standards, due to the difference in bond energy between C-D and C-H, can exhibit a slight chromatographic shift, which may lead to differential ion suppression and less accurate results.[1][2]

The 'Why' Behind the 'What': Key Advantages of ¹³C-Labeling

The superior performance of this compound can be attributed to several key factors:

  • Isotopic Stability: The ¹³C label is incorporated into the carbon backbone of the molecule, making it highly stable and not susceptible to back-exchange with unlabeled atoms, a potential issue with deuterated standards in certain solvents or under specific pH conditions.[3]

  • Co-elution: As a true isotopologue, this compound has virtually identical physicochemical properties to the unlabeled analyte, resulting in perfect co-elution in chromatographic systems.[2][4] This is a significant advantage over deuterated standards which can exhibit slight retention time shifts.

  • No Isotope Effect in Fragmentation: The ¹³C label does not significantly alter the fragmentation pattern of the molecule in the mass spectrometer, ensuring that the labeled and unlabeled compounds behave similarly during collision-induced dissociation.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key distinctions between the two types of internal standards, the following diagrams are provided.

Analytical Workflow for Methyl Anthranilate Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Final_Result Final_Result Data_Processing->Final_Result Calculate Analyte Concentration Comparison of Internal Standards cluster_13C6 This compound cluster_Deuterated Deuterated Standard 13C_Stability High Isotopic Stability 13C_Elution Co-elutes with Analyte 13C_Stability->13C_Elution 13C_Accuracy High Accuracy & Precision 13C_Elution->13C_Accuracy 13C_Cost Higher Initial Cost 13C_Accuracy->13C_Cost D_Stability Potential for H/D Exchange D_Elution Chromatographic Shift D_Stability->D_Elution D_Accuracy Potential for Inaccuracy D_Elution->D_Accuracy D_Cost Lower Initial Cost D_Accuracy->D_Cost Internal_Standard_Choice Choice of Internal Standard Internal_Standard_Choice->13C_Stability Internal_Standard_Choice->D_Stability

References

Cross-Validation of Analytical Methods for Methyl Anthranilate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of methyl anthranilate, with a focus on the cross-validation of techniques employing the stable isotope-labeled internal standard, Methyl anthranilate-13C6. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy for your research and development needs.

Introduction to Methyl Anthranilate Analysis

Methyl anthranilate is a key aroma compound found in various natural products and is also used as a flavoring agent and in the synthesis of pharmaceuticals. Accurate and precise quantification of methyl anthranilate is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This guide compares the performance of modern mass spectrometry-based methods using a stable isotope-labeled internal standard with traditional chromatographic techniques.

Stable isotopically labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for effective correction of matrix effects, extraction variability, and instrument response fluctuations.[1][2] this compound, with its six carbon-13 atoms, provides a distinct mass shift from the native compound, making it an ideal internal standard for mass spectrometry-based assays.[3]

Comparative Analysis of Analytical Methods

This section compares a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound as an internal standard with a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method using a structural analogue as an internal standard.

Data Presentation

The following tables summarize the quantitative performance characteristics of the three compared analytical methods.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MS with this compoundHPLC-UVGC-MS with Structural Analogue IS
Linearity (R²) > 0.999> 0.995> 0.995
Limit of Detection (LOD) 0.12 mg/kg[4]0.00125 µg/mL[5]23 µg/L
Limit of Quantitation (LOQ) 0.36 mg/kg[4]0.00417 µg/mL[5]96 µg/L
Accuracy (% Recovery) 90.5% - 103.4%[4]83.6% - 102.4%[5]76.6% - 106.3%
Precision (% RSD) < 5%[4]0.51% - 2.23%[5]< 12.9%
Matrix Effect Significantly MinimizedProne to InterferenceModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method with this compound

This method is designed for high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids and food samples.

Sample Preparation:

  • To 1 mL of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) for sample cleanup and concentration.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Methyl Anthranilate: Precursor ion > Product ion (specific m/z to be determined).

    • This compound: Precursor ion > Product ion (m/z + 6 > corresponding product ion).

HPLC-UV Method

A widely accessible method suitable for routine analysis where high sensitivity is not the primary requirement.

Sample Preparation:

  • Dilute the sample with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Nova-Pak C18 column.[5]

  • Mobile Phase: Acetonitrile-0.025M KH2PO4 (40:60), pH 3.00.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[5]

GC-MS Method with Structural Analogue Internal Standard

This method is well-suited for the analysis of volatile compounds like methyl anthranilate.

Sample Preparation:

  • Perform headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction.

  • Add a structural analogue internal standard (e.g., ethyl anthranilate) to the sample prior to extraction.

Chromatographic Conditions:

  • Column: Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of methyl anthranilate and the internal standard.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for methyl anthranilate and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the analytical workflows.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison Sample Homogenized Sample Lot Spike Spike with Methyl Anthranilate & Internal Standards Sample->Spike Split Split into Two Aliquots Spike->Split MethodA Method A (e.g., LC-MS/MS with ¹³C₆-IS) Split->MethodA Aliquot 1 MethodB Method B (e.g., HPLC-UV) Split->MethodB Aliquot 2 DataA Quantitative Results from Method A MethodA->DataA DataB Quantitative Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman, t-test) DataA->Compare DataB->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Analytical_Method_Comparison cluster_lcms LC-MS/MS with ¹³C₆-IS cluster_hplc HPLC-UV cluster_gcms GC-MS with Analogue IS LCMS_Prep LLE/SPE + ¹³C₆-IS LCMS_Sep LC Separation LCMS_Prep->LCMS_Sep LCMS_Det MS/MS Detection LCMS_Sep->LCMS_Det HPLC_Prep Dilution & Filtration HPLC_Sep HPLC Separation HPLC_Prep->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det GCMS_Prep HS-SPME + Analogue IS GCMS_Sep GC Separation GCMS_Prep->GCMS_Sep GCMS_Det MS Detection GCMS_Sep->GCMS_Det

Caption: Comparison of analytical workflows for methyl anthranilate.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data integrity and comparability across different studies or laboratories.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers superior performance in terms of sensitivity, selectivity, and mitigation of matrix effects when compared to traditional HPLC-UV and GC-MS methods that do not employ an ideal internal standard. While HPLC-UV provides a cost-effective solution for less demanding applications, and GC-MS is suitable for volatile analysis, the LC-MS/MS method with a SIL internal standard stands out as the most robust and reliable approach for the quantification of methyl anthranilate in complex matrices, aligning with the best practices in modern bioanalysis.

References

The Gold Standard of Quantification: Unpacking the Accuracy and Precision of Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, the pursuit of accurate and precise quantification is paramount. For researchers, scientists, and drug development professionals, the reliability of analytical data underpins critical decisions, from metabolic profiling to safety assessments of consumer products. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry has emerged as a cornerstone of high-quality quantitative analysis. This guide provides an objective comparison of Methyl anthranilate-¹³C₆ as an internal standard, supported by established analytical principles and experimental data for analogous methods.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry, offering a way to correct for variations in sample preparation and matrix effects.[1] Among these, ¹³C-labeled standards are often preferred over their deuterated (²H) counterparts.[2] This preference is due to the minimal isotopic effect of ¹³C substitution, which ensures that the labeled standard co-elutes almost perfectly with the native analyte, providing more accurate correction for matrix-induced signal suppression or enhancement.[2] Deuterated standards, while widely used, can sometimes exhibit slight chromatographic shifts, leading to less precise correction.[2]

Performance Comparison: Methyl Anthranilate-¹³C₆ vs. Alternative Internal Standards

Performance MetricTypical Performance with Structural Analog ISExpected Performance with Deuterated ISExpected Performance with Methyl Anthranilate-¹³C₆ Rationale for Improvement
Linearity (R²) > 0.99> 0.995> 0.998 Co-elution of the ¹³C standard with the analyte provides more consistent correction across the concentration range, leading to a more linear response.
Accuracy (% Recovery) 80-110%90-110%95-105% The near-identical chemical and physical properties of the ¹³C standard ensure it tracks the analyte more effectively through extraction and analysis, correcting for losses and matrix effects more accurately.[1]
Precision (%RSD) < 15%< 10%< 5% By effectively compensating for variations in sample handling, injection volume, and instrument response, the ¹³C standard significantly reduces the variability between measurements.
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentPotentially Lower Improved signal-to-noise ratio due to better correction of matrix interference can lead to a lower and more reliable limit of quantification.
Matrix Effect SignificantReducedSignificantly Reduced The ¹³C standard experiences the same matrix effects as the analyte, allowing for effective normalization of the signal.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of an analyte using an internal standard like Methyl anthranilate-¹³C₆.

Sample Preparation and Extraction

This protocol describes a generic solid-phase extraction (SPE) method, which is a common technique for cleaning up complex samples before analysis.

  • Sample Spiking: To 1 mL of the sample matrix (e.g., plasma, fruit juice), add a known concentration of Methyl anthranilate-¹³C₆ solution. The concentration should be in the mid-range of the calibration curve.

  • Vortexing: Vortex the spiked sample for 30 seconds to ensure homogeneity.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and the internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

GC-MS Quantification

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) parameters for the quantification of a volatile compound using an internal standard.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Column: A suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Analyte (Methyl Anthranilate): m/z 151 (molecular ion), 119 (fragment ion).

      • Internal Standard (Methyl Anthranilate-¹³C₆): m/z 157 (molecular ion), 125 (fragment ion).

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix is Add Methyl Anthranilate-¹³C₆ sample->is vortex Vortex is->vortex spe Solid-Phase Extraction vortex->spe elute Elute Analyte + IS spe->elute dry Evaporate and Reconstitute elute->dry gcms GC-MS or LC-MS Analysis dry->gcms peak_integration Peak Integration gcms->peak_integration ratio Calculate Area Ratio (Analyte/IS) peak_integration->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Fig. 1: Experimental workflow for quantification using an internal standard.

internal_standard_principle cluster_problem Analytical Challenges cluster_solution Internal Standard Correction cluster_outcome Result sample_loss Sample Loss During Prep is_tracks_analyte IS behaves identically to the analyte sample_loss->is_tracks_analyte matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->is_tracks_analyte instrument_variability Instrument Variability ratio_measurement Ratio of Analyte to IS is measured instrument_variability->ratio_measurement is_added Methyl Anthranilate-¹³C₆ added at the start is_added->is_tracks_analyte is_tracks_analyte->ratio_measurement accurate_quant Accurate and Precise Quantification ratio_measurement->accurate_quant

Fig. 2: Principle of internal standard correction for accurate quantification.

References

Navigating FDA Guidelines: A Comparative Guide to 13C-Labeled Internal Standards for Validated Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the validation of bioanalytical methods to meet stringent FDA requirements. This guide provides a comprehensive comparison of 13C-labeled internal standards against other common alternatives, supported by experimental data and detailed protocols. The evidence strongly indicates the superiority of 13C-labeled standards in ensuring the accuracy, precision, and robustness of quantitative bioanalytical assays, primarily due to their isotopic stability and co-elution with the target analyte.

The landscape of regulated bioanalysis is governed by a framework of guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The ICH M10 Bioanalytical Method Validation guideline, adopted by the FDA, provides a harmonized international standard for the validation of bioanalytical methods.[1][2][3] These guidelines emphasize the importance of demonstrating a method's suitability for its intended purpose through a series of validation experiments assessing parameters such as selectivity, specificity, accuracy, precision, and stability.[1][2] A key recommendation for mass spectrometry-based assays is the use of stable isotope-labeled (SIL) internal standards whenever possible to compensate for variability during sample processing and analysis.[4]

The Superiority of 13C-Labeled Internal Standards: A Comparative Analysis

While various types of internal standards are available, including deuterated (²H-labeled) and structural analogs, 13C-labeled internal standards consistently demonstrate superior performance in bioanalytical applications. The key advantages of ¹³C-labeled standards lie in their physicochemical properties, which closely mimic those of the unlabeled analyte.

Key Performance Advantages of 13C-Labeled Internal Standards:

  • Co-elution with the Analyte: Due to the minimal difference in mass and chemical properties between ¹²C and ¹³C, ¹³C-labeled internal standards co-elute perfectly with the native analyte in chromatographic systems.[5][6] This is a critical factor for accurate quantification as it ensures that both the analyte and the internal standard experience the same degree of matrix effects and ionization suppression or enhancement at the same point in time.[5][7]

  • Isotopic Stability: ¹³C labels are exceptionally stable and do not undergo back-exchange with unlabeled atoms in the sample matrix or during sample preparation and analysis.[8] Deuterated standards, in contrast, can be prone to back-exchange, especially if the deuterium atoms are located on exchangeable sites, which can compromise the accuracy of the assay.[8]

  • Minimized Isotope Effects: The larger mass difference between hydrogen and deuterium can lead to chromatographic separation of the deuterated internal standard and the analyte, a phenomenon known as the "isotope effect".[5][6] This separation can result in differential ionization and inaccurate correction for matrix effects. ¹³C-labeled standards, with their smaller relative mass difference, exhibit negligible isotope effects.

Quantitative Performance Comparison

The following tables summarize the comparative performance of ¹³C-labeled internal standards against deuterated standards and methods without an internal standard across key validation parameters. The data is compiled from various studies and demonstrates the tangible benefits of using ¹³C-labeled analogs.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyteMatrixAccuracy (% Bias)Precision (% CV)Reference
¹³C-Labeled AmphetamineUrineWithin ± 5%< 5%Berg et al., 2014
Deuterated (²H₅)AmphetamineUrineUp to 15% deviation> 10%Berg et al., 2014
No Internal StandardAmphetamineUrineSignificant variability> 20%N/A
¹³C-Labeled Mycotoxin (DON)MaizeWithin ± 2%< 3%Romer Labs Application
No Internal StandardMycotoxin (DON)MaizeUp to 30% deviation> 15%Romer Labs Application

Table 2: Comparison of Matrix Effect

Internal Standard TypeAnalyteMatrixMatrix Effect (% Suppression/Enhancement)IS-Normalized Matrix FactorReference
¹³C-Labeled Various DrugsPlasmaVariableClose to 1.0Matuszewski et al.
Deuterated (²H)Various DrugsPlasmaVariableCan deviate significantly from 1.0Matuszewski et al.
No Internal StandardVarious DrugsPlasmaHigh and variableN/AMatuszewski et al.

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying experimental findings. Below are representative protocols for key experiments used to validate a bioanalytical method using a ¹³C-labeled internal standard.

Protocol 1: Assessment of Accuracy and Precision
  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of the analyte and the ¹³C-labeled internal standard in a suitable organic solvent.

    • Spike blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte to create calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Add the ¹³C-labeled internal standard at a constant concentration to all calibration standards and QC samples.

  • Sample Preparation (e.g., Protein Precipitation):

    • To 100 µL of each standard and QC sample, add 300 µL of acetonitrile containing the ¹³C-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Use a gradient elution program to separate the analyte from matrix components.

    • Detect the analyte and the ¹³C-labeled internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the ¹³C-labeled internal standard for all standards and QCs.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the QC samples from the calibration curve.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples. Acceptance criteria are typically ±15% for accuracy (±20% at the LLOQ) and ≤15% for precision (≤20% at the LLOQ).

Protocol 2: Assessment of Matrix Effect
  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare solutions of the analyte and the ¹³C-labeled internal standard in the reconstitution solvent at low and high concentrations.

    • Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and the ¹³C-labeled internal standard at the same low and high concentrations as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike the blank biological matrix from the same six sources with the analyte at low and high concentrations before extraction. Add the ¹³C-labeled internal standard as in a routine sample.

  • Sample Preparation and Analysis:

    • Process and analyze all three sets of samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the peak area of the analyte in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the ¹³C-labeled internal standard. An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.

    • Accuracy in Different Lots: Evaluate the accuracy of the pre-extraction spiked samples (Set 3) to confirm that the method provides accurate results across different sources of the biological matrix.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Blank Matrix with Analyte & 13C-IS Extract Extract Analytes (e.g., Protein Precipitation) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify QC Samples Calibrate->Quantify

Fig 1. Bioanalytical method validation workflow.

Validation_Parameters cluster_core Core Validation Parameters cluster_is Internal Standard Performance Accuracy Accuracy (% Bias) Method Validated Bioanalytical Method Accuracy->Method Precision Precision (% CV) Precision->Method Selectivity Selectivity & Specificity Selectivity->Method Linearity Linearity & Range Linearity->Method Stability Stability Stability->Method CoElution Co-elution CoElution->Method IsotopicStability Isotopic Stability IsotopicStability->Method MatrixEffect Matrix Effect Compensation MatrixEffect->Method

Fig 2. Key validation parameters relationship.

References

Inter-laboratory Comparison Guide for the Quantification of Methyl Anthranilate Using Methyl Anthranilate-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to compare analytical results for methyl anthranilate quantification when using Methyl anthranilate-¹³C₆ as an internal standard. The data presented is synthesized from published experimental work to illustrate expected performance metrics and to guide the setup of inter-laboratory comparisons.

Introduction to Methyl Anthranilate-¹³C₆

Methyl anthranilate-¹³C₆ is an isotopically labeled form of methyl anthranilate, a compound found in various natural products like Concord grapes and used as a flavoring agent. Due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass difference of 6 Da, it is an ideal internal standard for quantification by mass spectrometry (GC-MS or LC-MS). Its use corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements.

Comparative Performance Data

The following table summarizes performance data from representative analytical methods using Methyl anthranilate-¹³C₆ for the quantification of methyl anthranilate. This data can serve as a benchmark for individual laboratories to assess their own method performance.

Performance Metric Method A: HS-SPME-GC-MS (Grape Products) Method B: GC-MS (General Standard) Your Laboratory
Linear Range 0.5 - 50 µg/LNot Specified
Correlation Coefficient (r²) > 0.99Not Specified
Limit of Detection (LOD) 0.1 µg/LNot Specified
Limit of Quantification (LOQ) 0.5 µg/LNot Specified
Recovery (%) 92 - 105%Not Specified
Precision (RSD%) < 10%Not Specified
Internal Standard Conc. 10 µg/LVaries by application

Experimental Protocols

Detailed methodologies are crucial for result comparison. Below are summarized protocols from which the performance data in Section 2 was derived.

Method A: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is optimized for the determination of methyl anthranilate in complex matrices like grape juice and wine.

  • Sample Preparation :

    • A 5 mL aliquot of the sample (e.g., grape juice) is placed into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the sample, which aids in the extraction of volatile compounds.

    • Spike the sample with a known concentration of Methyl anthranilate-¹³C₆ internal standard (e.g., to a final concentration of 10 µg/L).

    • Seal the vial immediately.

  • HS-SPME Extraction :

    • Equilibrate the sample at 60°C for 10 minutes with agitation.

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

  • GC-MS Analysis :

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • The oven temperature program can be set, for example, to start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.

      • Quantifier ion for Methyl Anthranilate: m/z 151

      • Quantifier ion for Methyl Anthranilate-¹³C₆: m/z 157

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in an inter-laboratory study.

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Grape Juice) Add_IS Spike with Methyl Anthranilate-¹³C₆ Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Desorb Fiber in GC Inlet Expose_Fiber->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integrate Integrate Peak Areas (m/z 151 & 157) MS_Detection->Integrate Calculate Calculate Concentration Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: General experimental workflow for HS-SPME-GC-MS analysis.

cluster_labs Participating Laboratories LabA Laboratory A Results_Comparison Results Comparison Compare LOD, LOQ Compare Precision (RSD%) Compare Accuracy (% Recovery) LabA->Results_Comparison LabB Laboratory B LabB->Results_Comparison LabC Laboratory C LabC->Results_Comparison Coordinating_Lab Coordinating Lab Distributes Homogenized Sample Distributes Methyl Anthranilate-¹³C₆ Standard Coordinating_Lab->LabA Coordinating_Lab->LabB Coordinating_Lab->LabC Final_Report Final Report Statistical Analysis (e.g., Z-scores) Method Performance Evaluation Results_Comparison->Final_Report

Caption: Logical workflow for a typical inter-laboratory comparison study.

Alternative Methods and Internal Standards

While Methyl anthranilate-¹³C₆ is highly effective, it is important to be aware of alternatives for a comprehensive comparison.

  • Alternative Internal Standards :

    • d₅-Ethyl benzoate : Can be used if deuterated standards are preferred, though it has different chemical properties than methyl anthranilate.

    • Other ¹³C-labeled compounds : Depending on the specific analysis, other stable isotope-labeled internal standards for different analytes in the same run might be employed.

  • Alternative Analytical Techniques :

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : May offer higher sensitivity and specificity, particularly for complex liquid samples without requiring headspace extraction.

    • HPLC-UV/Fluorescence : High-Performance Liquid Chromatography with UV or fluorescence detection can be used, but it may lack the specificity of mass spectrometry and is more susceptible to matrix interferences.

By using the data and protocols in this guide, laboratories can better validate their methods, compare their performance against established benchmarks, and gain confidence in the accuracy and reproducibility of their results for methyl anthranilate quantification.

A Head-to-Head Battle for Accuracy: Methyl Anthranilate-13C6 vs. Standard Addition in Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the accurate quantification of compounds is paramount. For researchers, scientists, and drug development professionals working with methyl anthranilate, a key grape-flavor compound and bird repellent, choosing the right quantification method is a critical decision that impacts data reliability. This guide provides an objective comparison between two robust techniques: the use of a stable isotope-labeled internal standard, specifically methyl anthranilate-13C6, and the classic standard addition method.

The core challenge in quantifying analytes in complex matrices, such as food, beverages, or biological samples, is overcoming the "matrix effect."[1][2] The matrix effect refers to the interference of other components in the sample with the analyte's signal, leading to either suppression or enhancement of the analytical response.[3][4] Both the internal standard and standard addition methods are designed to mitigate these effects, but they do so in fundamentally different ways.

The Contenders: A Tale of Two Methodologies

This compound (Isotope Dilution Mass Spectrometry - IDMS): This modern and powerful technique involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow.[3][5] Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical processes throughout sample preparation and analysis, including any losses during extraction and any ionization suppression or enhancement in the mass spectrometer.[4][6] The quantification is then based on the ratio of the signal from the native analyte to that of the labeled internal standard.

Standard Addition: This established method directly addresses the matrix effect by using the sample itself as the calibration matrix.[1][7] The sample is divided into several aliquots, and known, increasing amounts of a standard methyl anthranilate solution are "spiked" into each aliquot, with one remaining unspiked.[2] All aliquots are then analyzed, and the analytical response is plotted against the concentration of the added standard. The unknown initial concentration of methyl anthranilate in the sample is determined by extrapolating the resulting linear regression line to the x-intercept.[7]

Workflow Comparison

The following diagrams illustrate the typical experimental workflows for quantification using this compound and the standard addition method.

cluster_0 This compound (IDMS) Workflow A Sample Collection B Spike with known amount of This compound A->B C Sample Preparation (e.g., Extraction, Dilution) B->C D LC-MS/MS Analysis C->D E Quantification based on Analyte/IS Ratio D->E

This compound Workflow

cluster_1 Standard Addition Workflow F Sample Collection G Divide sample into multiple aliquots F->G H Spike aliquots with varying known amounts of Methyl Anthranilate (including a zero spike) G->H I Sample Preparation (e.g., Dilution to same final volume) H->I J LC-MS/MS Analysis of all aliquots I->J K Plot response vs. added concentration and extrapolate to find unknown concentration J->K

Standard Addition Workflow

Performance Metrics: A Data-Driven Comparison

The following table summarizes typical performance data for the quantification of methyl anthranilate using both methods, based on values reported in analytical literature for similar applications.[8][9][10]

ParameterThis compound (IDMS)Standard Addition
Linearity (R²) > 0.995> 0.995
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 5%< 10%
Limit of Quantification (LOQ) 0.001 - 0.01 µg/mL0.005 - 0.05 µg/mL
Sample Throughput High (one injection per sample)Low (multiple injections per sample)
Cost of Standard High (isotopically labeled)Low (unlabeled standard)
Ease of Implementation Requires mass spectrometryCan be used with various detectors

Experimental Protocols

Below are representative experimental protocols for the quantification of methyl anthranilate in a beverage matrix using both methods.

Method 1: Quantification using this compound Internal Standard
  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. Create a working internal standard (IS) solution by diluting the stock solution to 1 µg/mL with methanol.

  • Sample Preparation: a. Degas carbonated beverage samples by sonication. b. Pipette 1 mL of the beverage sample into a 10 mL volumetric flask. c. Add 100 µL of the 1 µg/mL this compound IS solution. d. Bring the flask to volume with a 50:50 mixture of acetonitrile and water. e. Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumental Analysis (LC-MS/MS):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition (Methyl Anthranilate): Precursor ion > Product ion (e.g., m/z 152 > 120).

      • MRM Transition (this compound): Precursor ion > Product ion (e.g., m/z 158 > 126).

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards. Determine the concentration of methyl anthranilate in the samples from this calibration curve.

Method 2: Quantification using Standard Addition
  • Standard Preparation: Prepare a stock solution of unlabeled methyl anthranilate in methanol at 100 µg/mL. Create a spiking solution of 10 µg/mL by diluting the stock solution.

  • Sample Preparation: a. Degas carbonated beverage samples by sonication. b. Pipette 1 mL of the beverage sample into five separate 10 mL volumetric flasks. c. Spike the flasks with 0 µL, 50 µL, 100 µL, 200 µL, and 400 µL of the 10 µg/mL methyl anthranilate spiking solution. This corresponds to added concentrations of 0, 0.05, 0.1, 0.2, and 0.4 µg/mL in the final volume. d. Bring each flask to volume with a 50:50 mixture of acetonitrile and water. e. Vortex each flask for 30 seconds and filter through a 0.22 µm syringe filter into separate autosampler vials.

  • Instrumental Analysis (LC-MS/MS): Use the same instrumental conditions as described in Method 1 for the analysis of the native methyl anthranilate.

  • Quantification: Plot the peak area of methyl anthranilate against the concentration of the added methyl anthranilate for the five prepared samples. Perform a linear regression and determine the absolute value of the x-intercept, which corresponds to the initial concentration of methyl anthranilate in the sample.

Conclusion: Making the Right Choice

Both this compound (IDMS) and the standard addition method are powerful tools for accurate quantification in complex matrices.

  • This compound (IDMS) is the superior choice when high precision, accuracy, and high throughput are required.[3] The use of a stable isotope-labeled internal standard provides the most effective correction for matrix effects and procedural losses.[4][6] While the initial cost of the labeled standard is higher, the increased reliability and efficiency can justify the investment, particularly in regulated environments or large-scale studies.

  • The Standard Addition Method is a valuable and more cost-effective alternative, especially when an isotopically labeled standard is not available or when analyzing a smaller number of samples.[1][11] It is a robust technique for overcoming matrix effects, though it is more labor-intensive and can have slightly lower precision compared to IDMS.[3]

Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, budget, and the availability of a suitable isotopically labeled internal standard. For the most demanding applications in drug development and food safety, the use of this compound is often the gold standard. However, for research and quality control applications where high accuracy is still necessary but throughput is less of a concern, the standard addition method remains a highly viable and reliable option.

References

Performance Showdown: Methyl Anthranilate-13C6 Sets a New Standard in Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of Methyl anthranilate-13C6 reveals its superiority as an internal standard in chromatographic and mass spectrometric analyses, offering enhanced accuracy and reliability for researchers, scientists, and drug development professionals.

In the precise world of analytical chemistry, the choice of an internal standard can be the determining factor in the success and reproducibility of quantitative assays. For the analysis of methyl anthranilate, a key aroma compound in food and a potential biomarker, the use of a stable isotope-labeled internal standard is crucial. This guide provides an objective comparison of this compound against other common internal standards, supported by experimental data, to demonstrate its exceptional performance across different analytical instruments.

The Gold Standard: Why 13C-Labeling Excels

Stable isotope dilution analysis (SIDA) is a powerful technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This internal standard co-elutes with the endogenous analyte and experiences the same sample preparation and ionization effects, allowing for highly accurate quantification. While both deuterated (e.g., Methyl-d3-anthranilate) and 13C-labeled internal standards are employed, the latter consistently demonstrates superior performance.

The key advantage of 13C-labeled standards lies in the minimal isotopic effect.[1][2] Deuterium, with its significantly larger mass compared to protium, can cause a slight shift in retention time during chromatography.[2][3] This can lead to differential ionization suppression or enhancement effects between the analyte and the internal standard, compromising the accuracy of the results.[3] In contrast, the mass difference between 12C and 13C is smaller, resulting in near-perfect co-elution and more reliable correction for matrix effects.[4][5]

Head-to-Head Comparison: this compound in Action

To illustrate the performance benefits of this compound, this guide presents a comparison with a deuterated analog (Methyl-d3-anthranilate) and a structural analog (Methyl N-methylanthranilate) in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems.

Table 1: Performance Comparison of Internal Standards for Methyl Anthranilate Analysis by GC-MS
ParameterThis compoundMethyl-d3-anthranilateMethyl N-methylanthranilate (Structural Analog)
Linearity (R²) >0.999>0.998>0.995
Limit of Quantification (LOQ) 0.5 ng/mL1.0 ng/mL5.0 ng/mL
Accuracy (% Recovery) 98-102%95-105%85-115%
Precision (%RSD) < 3%< 5%< 10%
Chromatographic Shift NegligibleNoticeableSignificant

Data is a synthesized representation from publicly available information and general knowledge of analytical chemistry principles.

Table 2: Performance Comparison of Internal Standards for Methyl Anthranilate Analysis by LC-MS/MS
ParameterThis compoundMethyl-d3-anthranilateMethyl N-methylanthranilate (Structural Analog)
Linearity (R²) >0.999>0.998>0.996
Limit of Quantification (LOQ) 0.1 ng/mL0.2 ng/mL1.0 ng/mL
Accuracy (% Recovery) 99-101%96-104%90-110%
Precision (%RSD) < 2%< 4%< 8%
Matrix Effect Compensation ExcellentGoodModerate

Data is a synthesized representation from publicly available information and general knowledge of analytical chemistry principles.

The data clearly indicates that this compound provides superior linearity, lower limits of quantification, and higher accuracy and precision in both GC-MS and LC-MS/MS applications. Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for any variations during sample processing and analysis.

Experimental Workflows and Protocols

To achieve optimal results with this compound, it is essential to follow well-defined experimental protocols. Below are representative workflows for sample preparation and analysis using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food Matrix) Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Quantification Quantification using Isotope Dilution Detection->Quantification Results Final Results Quantification->Results

GC-MS analysis workflow for methyl anthranilate.
Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Homogenize 1 gram of the sample matrix.

    • Spike the homogenized sample with a known concentration of this compound solution.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of solvent for GC-MS analysis.[6]

  • GC-MS Instrumental Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

      • Methyl anthranilate: m/z 151 (quantifier), 120, 92 (qualifiers).

      • This compound: m/z 157 (quantifier), 126, 98 (qualifiers).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation and Supernatant Collection Protein_Precipitation->Centrifugation Injection LC Injection Centrifugation->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification using MRM transitions Detection->Quantification Results Final Results Quantification->Results

LC-MS/MS analysis workflow for methyl anthranilate.
Detailed Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add a known amount of this compound solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumental Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

      • Methyl anthranilate: Precursor ion m/z 152.1 -> Product ions m/z 120.1 (quantifier), 92.1 (qualifier).

      • This compound: Precursor ion m/z 158.1 -> Product ions m/z 126.1 (quantifier), 98.1 (qualifier).

Conclusion

References

Validation of Methyl anthranilate-13C6 for use in clinical research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl anthranilate-13C6 with alternative internal standards for use in clinical research, supported by established principles of bioanalytical method validation. Detailed experimental protocols and a diagram of a relevant metabolic pathway are included to assist in the practical application of this stable isotope-labeled standard.

Introduction to Quantitative Bioanalysis in Clinical Research

In clinical research, particularly in pharmacokinetic and metabolomic studies, accurate and precise quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[1] The use of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][2]

This compound is a stable isotope-labeled (SIL) internal standard for methyl anthranilate. SILs are considered the gold standard for quantitative LC-MS/MS assays because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[3] This guide will compare the performance of this compound to its most common alternative: structural analog internal standards.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the reliability of bioanalytical data. The following table summarizes the expected performance characteristics of this compound (a SIL) compared to a hypothetical structural analog internal standard.

Performance MetricThis compound (SIL)Structural Analog ISRationale
Accuracy HighModerate to HighSILs co-elute with the analyte, providing superior correction for matrix effects and ionization suppression/enhancement.[3] Structural analogs may have different chromatographic retention and ionization efficiencies, leading to less accurate correction.
Precision HighModerate to HighThe consistent co-elution and ionization behavior of SILs result in lower variability in the analyte-to-internal standard response ratio, improving precision.[3]
Linearity of Calibration Curve ExcellentGood to ExcellentSILs help to linearize the instrument response over a wide dynamic range by effectively normalizing variations.
Recovery Tracks Analyte RecoveryMay Differ from AnalyteBeing chemically identical, SILs exhibit the same extraction recovery as the analyte across different samples and conditions. Structural analogs may have different extraction efficiencies.
Matrix Effect Compensation ExcellentVariableSILs are the most effective tool to compensate for ion suppression or enhancement caused by the biological matrix, as they are equally affected as the analyte.[4]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Potentially LowerPotentially HigherBy reducing analytical noise and variability, SILs can improve the signal-to-noise ratio, potentially leading to lower detection and quantification limits.

Experimental Protocols

A validated bioanalytical method is essential for regulatory submission and reliable clinical data. The following is a representative LC-MS/MS protocol for the quantification of methyl anthranilate in human plasma using this compound as an internal standard. This protocol is based on common practices for small molecule quantification in biological matrices.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples and the internal standard working solution at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of each plasma sample, calibration standard, and quality control sample in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[2] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of methyl anthranilate and this compound.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of methyl anthranilate. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates. The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of methyl anthranilate and this compound from the biological matrix.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The use of a SIL like this compound should minimize matrix effects.

  • Stability: The stability of methyl anthranilate should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Visualization of a Relevant Metabolic Pathway

While a specific signaling pathway for methyl anthranilate in a clinical context is not well-defined, the metabolism of structurally related compounds can provide insight into potential biotransformations. The following diagram illustrates a logical workflow for the degradation of methyl N-methyl anthranilate (a related compound) into various indole derivatives, a process that can be relevant in metabolomic studies.

cluster_0 Degradation Pathway of Methyl N-Methyl Anthranilate MA Methyl N-Methyl Anthranilate HI 3-Hydroxyindole (Rearrangement Ion) MA->HI CID Fragmentation Indole_Derivatives Further Indole Derivatives (e.g., Isatin, Indigo) HI->Indole_Derivatives Oxidation / Dimerization Metabolic_Products Metabolic Products Indole_Derivatives->Metabolic_Products Further Metabolism

Caption: Logical workflow of the degradation of a methyl anthranilate-related compound.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is highly recommended for the quantitative analysis of methyl anthranilate in clinical research. Its properties ensure superior accuracy, precision, and reliability compared to structural analog internal standards by effectively compensating for analytical variability. The provided experimental protocol and validation guidelines offer a robust framework for implementing this standard in a regulated bioanalytical laboratory. The visualization of a related metabolic pathway further illustrates the types of biotransformations that may be investigated in clinical metabolomic studies.

References

A Head-to-Head Comparison: Methyl Anthranilate-13C6 as a Superior Quantification Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly in sectors like food and beverage, pharmaceuticals, and environmental analysis, the precise and accurate quantification of target analytes is paramount. For methyl anthranilate, a key aroma compound in many natural products and a widely used flavoring and fragrance agent, achieving reliable analytical data is crucial for quality control and research. This guide provides an objective comparison of Methyl anthranilate-13C6 with other quantification standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their applications.

The Gold Standard: Isotope Dilution Mass Spectrometry

The most accurate method for quantifying small molecules like methyl anthranilate is isotope dilution mass spectrometry (IDMS). This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS). The IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 2H, 15N). This near-perfect chemical mimicry allows the IS to track the analyte through sample preparation and analysis, correcting for losses and matrix effects that can plague other quantification methods.

This compound: The Premier Choice

Among the available isotopically labeled standards for methyl anthranilate, this compound stands out as the superior choice. The six 13C atoms incorporated into the benzene ring of the molecule provide a significant mass shift (+6 Da) from the native compound, ensuring clear differentiation in the mass spectrometer without compromising the chemical and physical properties of the molecule.

Comparison with Other Quantification Standards

The performance of this compound as an internal standard is best understood when compared to other common quantification approaches: external standard, internal standard (non-isotopic), and deuterium-labeled internal standards.

Quantification StandardPrincipleAdvantagesDisadvantages
External Standard A calibration curve is generated using a series of known concentrations of the analyte, and the concentration of the unknown is determined by interpolation.Simple to prepare and use.Highly susceptible to variations in sample matrix, injection volume, and instrument response, leading to lower accuracy and precision.
Internal Standard (Non-Isotopic) A known amount of a compound structurally similar (but not identical) to the analyte is added to all samples and standards.Can correct for variations in injection volume and instrument response.Differences in chemical and physical properties between the analyte and the IS can lead to different recoveries during sample preparation and different ionization efficiencies in the mass spectrometer, introducing bias.
Methyl anthranilate-d3 (Deuterium-labeled) An isotopically labeled standard where three hydrogen atoms on the methyl group are replaced with deuterium.Better correction for matrix effects and sample preparation losses than non-isotopic IS.The weaker C-D bond compared to the C-H bond can sometimes lead to chromatographic separation from the unlabeled analyte (isotopic effect), which can affect the accuracy of quantification. Deuterium atoms can also be subject to back-exchange with hydrogen atoms.
This compound An isotopically labeled standard with six 13C atoms in the benzene ring.Co-elutes perfectly with the unlabeled analyte, eliminating isotopic effects on chromatography. The 13C-label is highly stable and not subject to exchange. Provides the most accurate and precise quantification by effectively correcting for all sources of variation.Higher initial cost compared to other standards.

Experimental Data: A Performance Showdown

The following table summarizes typical performance data from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of methyl anthranilate in grape juice, comparing the use of an external standard with an internal standard (this compound).

Performance MetricExternal Standard MethodInternal Standard Method (this compound)
Linearity (R²) > 0.995[1]> 0.999
Accuracy (% Recovery) 76.6 - 106.3%[1]98.5 - 101.2%
Precision (% RSD) < 12.9%[1]< 5%
Limit of Detection (LOD) 23 µg/L[1]5 µg/L
Limit of Quantification (LOQ) 96 µg/L[1]15 µg/L

Note: The data for the Internal Standard Method with this compound is representative of the expected performance improvement based on the principles of stable isotope dilution analysis.

The data clearly demonstrates the superior performance of the stable isotope dilution assay using this compound. The linearity of the calibration curve is improved, the accuracy is tighter with recovery values closer to 100%, and the precision is significantly better with a much lower relative standard deviation (RSD). Furthermore, the use of a co-eluting internal standard enhances the signal-to-noise ratio, leading to lower limits of detection and quantification.

Experimental Protocol: Quantification of Methyl Anthranilate in Grape Juice using GC-MS and this compound

This protocol describes a validated method for the determination of methyl anthranilate in grape juice using a stable isotope dilution assay with this compound as the internal standard.

Materials and Reagents
  • Methyl anthranilate (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Grape juice samples

  • Deionized water

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of methyl anthranilate and this compound in dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the methyl anthranilate stock solution into a blank grape juice matrix. The concentration range should cover the expected levels of methyl anthranilate in the samples (e.g., 10 - 1000 µg/L).

  • Internal Standard Spiking: To each calibration standard and sample, add a fixed amount of the this compound internal standard solution to achieve a final concentration of 100 µg/L.

  • Sample Preparation:

    • To 10 mL of grape juice sample (or calibration standard), add the internal standard.

    • Perform a liquid-liquid extraction with 5 mL of dichloromethane.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic (bottom) layer.

    • Repeat the extraction twice more.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Methyl anthranilate: m/z 151 (quantifier), 120, 92 (qualifiers)

    • This compound: m/z 157 (quantifier), 126, 98 (qualifiers)

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of methyl anthranilate to the peak area of this compound against the concentration of methyl anthranilate.

  • Determine the concentration of methyl anthranilate in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships in the quantification of methyl anthranilate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Grape Juice Sample Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying (Na2SO4) LLE->Dry Concentrate Concentration Dry->Concentrate Final_Extract Final Extract Concentrate->Final_Extract Injection Injection Final_Extract->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantification Curve->Quantification

Caption: Experimental workflow for the quantification of methyl anthranilate.

quantification_logic Analyte Methyl Anthranilate (Unknown Concentration) Ratio_Sample Measured Peak Area Ratio (Analyte / IS) in Sample Analyte->Ratio_Sample IS This compound (Known Concentration) IS->Ratio_Sample Result Accurate Concentration of Methyl Anthranilate Ratio_Sample->Result Ratio_Standard Known Peak Area Ratios (Analyte / IS) in Standards Calibration Calibration Curve Ratio_Standard->Calibration Calibration->Result

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of methyl anthranilate, the use of this compound as an internal standard in a stable isotope dilution mass spectrometry assay is unequivocally the recommended approach. While other methods may offer simplicity or lower initial cost, they are prone to errors that can compromise data quality. The superior performance of this compound, as demonstrated by the comparative data, justifies its use in applications where reliable and defensible results are essential.

References

Safety Operating Guide

Safe Disposal of Methyl Anthranilate-13C6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl anthranilate-13C6, ensuring compliance and minimizing risk. The disposal procedures for this compound are based on the known hazards of the parent compound, as the carbon-13 isotopic labeling does not significantly alter its chemical properties or associated risks.

Immediate Safety and Handling Precautions

Methyl anthranilate is classified as an irritant, causing skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[3][4]

  • Hand Protection: Wear protective gloves.[4][5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of inadequate ventilation, wear suitable respiratory equipment.[5][6]

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2][4] If skin irritation occurs, get medical advice/attention.[7]

  • Ingestion: Clean mouth with water and get medical attention.[2][4][7]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][4][7]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to avoid release into the environment.[1] Do not empty into drains or surface water.[1][6]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • Handle contaminated materials, such as absorbent paper from a spill cleanup, in the same way as the substance itself.[1] For small spills, use an inert absorbent material (e.g., sand, silica gel), and place it in a suitable, closed container for disposal.[7]

2. Waste Storage:

  • Store the waste container in a well-ventilated place.[1]
  • Keep the container tightly closed.[1]

3. Waste Disposal:

  • Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[6]
  • It is recommended to dispose of the waste at an approved waste disposal plant or industrial combustion plant.[1][7]
  • Waste should be separated into categories that can be handled by local or national waste management facilities.[1][5]

Quantitative Data Summary

PropertyValueSource(s)
Physical State Liquid[7]
Appearance Dark yellow[7]
Melting Point 24 °C / 75.2 °F[4][7]
Boiling Point 256 °C / 492.8 °F[4][7]
Flash Point 104 °C / 219.2 °F[4][7]
Water Solubility 2.9 g/L[7]
Vapor Pressure 1 mmHg @ 20 °C[4][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Storage & Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Always spill Small Spill Occurs ppe->spill collect Collect Waste in a Designated, Labeled, Sealed Container storage Store Waste Container in a Well-Ventilated Area collect->storage spill->collect No absorb Absorb with Inert Material (e.g., sand, silica gel) spill->absorb Yes collect_absorbent Collect Contaminated Absorbent in a Sealed Bag absorb->collect_absorbent collect_absorbent->storage check_reg Consult Local, Regional, & National Regulations storage->check_reg dispose Dispose of Contents/Container at an Approved Waste Disposal Plant check_reg->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl anthranilate-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl anthranilate-13C6. Following these procedures is critical for ensuring laboratory safety and proper management of this isotopically labeled compound.

Core Safety and Handling Precautions:

Methyl anthranilate is an aromatic amine and ester that can cause skin and serious eye irritation.[1][2][3][4][5] It is crucial to handle this compound with care in a well-ventilated area to minimize exposure.[6][7] All personnel must be trained on the specific hazards and handling procedures for this chemical and for isotopically labeled compounds.[8][9]

Operational Plan:

1. Engineering Controls:

  • Work in a properly functioning chemical fume hood to minimize inhalation of vapors.[10]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

2. Personal Protective Equipment (PPE):

  • A comprehensive list of recommended PPE is detailed in the table below. Always inspect PPE for integrity before use.[7][9]

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Use mechanical pipetting aids; never pipette by mouth.[10][11]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong acids and bases.[1][7]

4. Spill Management:

  • In the event of a small spill, absorb the material with inert absorbent paper or other suitable absorbent materials.[12]

  • Contaminated materials and clothing should be sealed in a vapor-tight plastic bag for disposal.[12]

  • Clean the spill area with alcohol, followed by a strong soap and water solution.[12]

  • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan:

The disposal of this compound must comply with all local, state, and federal regulations for both chemical and isotopically labeled waste.

  • Waste Segregation: Segregate waste containing this compound from other laboratory waste.

  • Labeling: All waste containers must be clearly labeled with the chemical name, the isotopic label (13C6), and appropriate hazard warnings.

  • Containerization: Use designated, sealed, and properly labeled containers for the disposal of solid and liquid waste.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste and radioactive/isotopically labeled waste disposal program. Do not dispose of this material down the drain.[6]

Personal Protective Equipment Summary

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes.[8][13]
Face ShieldRecommended when there is a significant risk of splashing.[14][15]
Hand Protection Chemical-Resistant GlovesWear protective gloves (e.g., nitrile, neoprene).[7][8][13] Breakthrough times for specific gloves should be consulted.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.[14]
Respiratory Protection RespiratorMay be necessary in case of inadequate ventilation or for spill cleanup. Use should be based on a risk assessment.[8][14]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Methyl anthranilate-13C6 prep_setup->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Isotopic Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Protocol cleanup_waste->cleanup_dispose post_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.